1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14/h1-4,6-7,13H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJKUTJPEGEMHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144035-22-3, 212248-62-9 | |
| Record name | 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144035223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 1-[(4-hydrazinylphenyl)methyl]-, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-((4-HYDRAZINYLPHENYL)METHYL)-1H-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/335U9MFY9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols. Furthermore, it presents a thorough characterization of the target compound, summarizing key analytical data in a structured format. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel triazole derivatives and for professionals in the field of drug discovery.
Introduction
This compound is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole ring linked to a 4-hydrazinylbenzyl moiety.[1] The 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[1] This, combined with the reactivity of the hydrazine group, makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1][2] Notably, this compound has been identified as a process impurity in the synthesis of the anti-migraine drug Rizatriptan.[3][4] A thorough understanding of its synthesis and characterization is therefore crucial for both medicinal chemistry research and quality control in pharmaceutical manufacturing.
Synthesis
A proposed synthetic route for this compound is a two-step process commencing from 4-(aminomethyl)aniline. The synthesis involves the formation of the 1,2,4-triazole ring followed by the conversion of the amino group to a hydrazinyl group.
Logical Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-Aminobenzyl)-1H-1,2,4-triazole
A plausible method for the synthesis of the 1,2,4-triazole ring involves the reaction of a hydrazine derivative with a formic acid equivalent.[5][6][7][8]
-
Materials:
-
4-(Aminomethyl)aniline
-
Formamide
-
Hydrazine hydrate
-
-
Procedure:
-
To a solution of 4-(aminomethyl)aniline in an appropriate solvent, add an excess of formamide.
-
Slowly add hydrazine hydrate to the reaction mixture at a controlled temperature.
-
Heat the mixture to reflux for several hours to facilitate the cyclization and formation of the 1,2,4-triazole ring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess formamide under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 1-(4-aminobenzyl)-1H-1,2,4-triazole.
-
Step 2: Synthesis of this compound
The conversion of the aromatic amine to a hydrazine can be achieved via a diazotization reaction followed by reduction.[9][10][11][12]
-
Materials:
-
1-(4-Aminobenzyl)-1H-1,2,4-triazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether
-
-
Procedure:
-
Dissolve 1-(4-aminobenzyl)-1H-1,2,4-triazole in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride salt should form.
-
Allow the reaction to stir for several hours at room temperature.
-
Filter the precipitate and wash with a small amount of cold water.
-
To isolate the free base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the solution is strongly alkaline.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
-
Characterization
The synthesized this compound can be characterized using various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N₅ | [1] |
| Molecular Weight | 189.22 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | |
| CAS Number | 212248-62-9, 144035-22-3 | [1][2] |
| IUPAC Name | [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 443.7 ± 55.0 °C at 760 mmHg | [1] |
| Flash Point | 222.1 ± 31.5 °C | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, triazole, and hydrazine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 - 8.3 | s | 1H | Triazole C-H |
| ~ 7.9 - 8.1 | s | 1H | Triazole C-H |
| ~ 7.0 - 7.2 | d | 2H | Aromatic C-H (ortho to CH₂) |
| ~ 6.7 - 6.9 | d | 2H | Aromatic C-H (ortho to NHNH₂) |
| ~ 5.3 - 5.5 | s | 2H | Benzyl CH₂ |
| ~ 5.0 - 5.5 (broad) | br s | 1H | NH |
| ~ 3.5 - 4.0 (broad) | br s | 2H | NH₂ |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands for phenylhydrazine derivatives are expected.[3][13][14][15][16]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium | N-H stretching (hydrazine) |
| 3100 - 3200 | Medium | C-H stretching (aromatic and triazole) |
| 1600 - 1620 | Strong | N-H bending (hydrazine) and C=C stretching (aromatic) |
| 1500 - 1520 | Strong | C=N stretching (triazole ring) |
| 1450 - 1500 | Medium | C-N stretching |
| 800 - 850 | Strong | C-H out-of-plane bending (para-disubstituted benzene) |
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns for the 1,2,4-triazole ring and the benzylhydrazine moiety.[2][17]
| m/z | Proposed Fragment |
| 189 | [M]⁺ (Molecular Ion) |
| 173 | [M - NH₂]⁺ |
| 120 | [M - C₂H₂N₃]⁺ (Loss of triazole ring) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 69 | [C₂H₃N₃]⁺ (Triazole cation) |
Characterization Workflow
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has detailed a feasible synthetic route and a comprehensive characterization profile for this compound. The provided experimental protocols, though based on established chemical principles for analogous compounds, offer a solid foundation for its laboratory preparation. The tabulated physicochemical and spectroscopic data serve as a benchmark for the identification and quality assessment of the synthesized compound. This document aims to facilitate further research into the applications of this versatile molecule in drug discovery and development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenylhydrazine hydrochloride [webbook.nist.gov]
- 4. data.epo.org [data.epo.org]
- 5. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 6. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. Syntheses of Phenylhydrazine [designer-drug.com]
- 11. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of Phenylhydrazine - Chempedia - LookChem [lookchem.com]
- 13. Phenylhydrazine(100-63-0) IR Spectrum [chemicalbook.com]
- 14. Phenylhydrazine hydrochloride(59-88-1) IR Spectrum [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
- 17. benchchem.com [benchchem.com]
"physical and chemical properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole"
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details experimental protocols for its synthesis, purification, and characterization.
Core Compound Information
This compound is a nitrogen-rich organic molecule featuring a 1,2,4-triazole ring linked to a benzylhydrazine moiety.[1] This structure makes it a valuable building block in organic synthesis and medicinal chemistry. It is also known by several synonyms, including [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine and 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole.[1] The compound is primarily available as its hydrochloride or dihydrochloride salt for enhanced stability.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its common salt forms is presented below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | This compound | This compound Dihydrochloride |
| CAS Number | 144035-22-3, 212248-62-9[1] | 212248-62-9[2] |
| Molecular Formula | C₉H₁₁N₅[1] | C₉H₁₃Cl₂N₅[2] |
| Molecular Weight | 189.22 g/mol [1] | 262.14 g/mol [2] |
| Appearance | Soft-Brown Solid | Light Brown Solid[2] |
| Melting Point | Not available | 162 - 165 °C (decomposes) |
| Boiling Point | 443.7 ± 55.0 °C (Predicted)[3] | Not available |
| Density | 1.33 ± 0.1 g/cm³ (Predicted)[3] | Not available |
| Solubility | Chloroform, Dichloromethane[3] | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated) |
| pKa | 5.15 ± 0.30 (Predicted)[3] | Not available |
| Storage | -20°C Freezer[3] | 2-8°C Refrigerator[2] |
Experimental Protocols
This section outlines a plausible synthetic route and purification methods for this compound, based on general procedures for similar compounds.
Synthesis Workflow
The synthesis of this compound can be conceptualized as a two-step process, starting from 4-aminobenzyl alcohol. The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of (4-(Chloromethyl)phenyl)hydrazine hydrochloride
This procedure describes the conversion of 4-chloroaniline to the corresponding hydrazine hydrochloride.
-
Diazotization: 4-Chloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature to form the diazonium salt.
-
Reduction: The cold diazonium salt solution is then added to a solution of tin(II) chloride in concentrated hydrochloric acid. The mixture is stirred, allowing the diazonium salt to be reduced to the hydrazine.
-
Isolation: The resulting precipitate of (4-chloromethyl)phenyl)hydrazine hydrochloride is collected by filtration, washed with a small amount of cold hydrochloric acid, and dried under vacuum.
Step 2: Synthesis of this compound
This step involves the N-alkylation of 1,2,4-triazole with the synthesized benzylhydrazine derivative.
-
Reaction Setup: In a round-bottom flask, 1H-1,2,4-triazole and a base such as potassium carbonate are suspended in a polar aprotic solvent like dimethylformamide (DMF).
-
Alkylation: (4-(Chloromethyl)phenyl)hydrazine hydrochloride is added to the suspension. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Purification Workflow
The crude this compound can be purified using standard laboratory techniques. The choice of method depends on the nature and quantity of impurities.
Caption: General purification workflow for this compound.
Purification by Recrystallization
-
Solvent Selection: The crude product is dissolved in a minimal amount of a hot solvent in which it has high solubility when hot and low solubility when cold (e.g., ethanol, isopropanol, or a mixture of solvents).
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.
Purification by Column Chromatography
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase: A solvent system is chosen based on TLC analysis to provide good separation of the desired product from impurities (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol).
-
Elution and Collection: The crude product is loaded onto the column and eluted with the chosen mobile phase. Fractions are collected and analyzed by TLC.
-
Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Singlets for the two protons of the 1,2,4-triazole ring (around 8.0-8.5 ppm).- A singlet for the benzylic methylene protons (-CH₂-) (around 5.3-5.5 ppm).- Doublets for the aromatic protons of the benzene ring (in the range of 7.0-7.5 ppm).- Broad singlets for the hydrazine (-NHNH₂) protons. |
| ¹³C NMR | - Peaks for the two carbons of the 1,2,4-triazole ring (around 145-155 ppm).- A peak for the benzylic methylene carbon (-CH₂-) (around 50-55 ppm).- Peaks for the aromatic carbons of the benzene ring (in the range of 110-140 ppm). |
| FT-IR | - N-H stretching vibrations for the hydrazine group (around 3200-3400 cm⁻¹).- C-H stretching for the aromatic and triazole rings (around 3000-3100 cm⁻¹).- C=N and C=C stretching vibrations for the triazole and benzene rings (in the range of 1400-1600 cm⁻¹).- C-N stretching vibrations (around 1200-1300 cm⁻¹). |
This guide provides a foundational understanding of this compound for its application in research and development. The provided protocols are illustrative and may require optimization based on specific experimental conditions and available resources.
References
An In-depth Technical Guide to 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole (CAS: 212248-62-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal and synthetic chemistry. Primarily recognized as a key intermediate in the synthesis of the anti-migraine drug Rizatriptan, its 1,2,4-triazole core suggests potential for broader pharmacological applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological context. While specific quantitative biological data for this compound is limited in publicly available literature, this document extrapolates potential activities based on the well-established profile of the 1,2,4-triazole scaffold, highlighting its potential as a building block for novel therapeutic agents.
Chemical and Physical Properties
This compound is a solid organic compound. Its key identifiers and physicochemical properties are summarized in the table below. The dihydrochloride salt is a common form of this compound.[1][2][3]
| Property | Value |
| CAS Number | 212248-62-9 |
| Molecular Formula | C₉H₁₁N₅ |
| Molecular Weight | 189.22 g/mol |
| IUPAC Name | 1-((4-hydrazinylphenyl)methyl)-1H-1,2,4-triazole |
| Synonyms | 4-((1H-1,2,4-triazol-1-yl)methyl)phenylhydrazine, Rizatriptan Impurity |
| Appearance | White to light yellow to light orange crystalline powder[3] |
| Purity | ≥97% (HPLC)[3] |
| Storage | Room Temperature[3] |
Table 1: Physicochemical properties of this compound.
Synthesis
The primary documented application of this compound is as a crucial intermediate in the synthesis of Rizatriptan.[4][5] The general synthetic route involves a multi-step process, which is outlined in the workflow diagram below.
Experimental Protocol: Synthesis of this compound Dihydrochloride
The following protocol is a generalized procedure based on patent literature for the synthesis of the target compound as a dihydrochloride salt.[4][5][6]
Step 1: Diazotization of 1-(4-Aminophenyl)methyl-1,2,4-triazole
-
A solution of 1-(4-aminophenyl)methyl-1,2,4-triazole is prepared in concentrated hydrochloric acid and water.
-
The solution is cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5°C.
-
The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.
Step 2: Reduction to the Hydrazine
-
In a separate flask, a solution of a reducing agent such as stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) in water is prepared and cooled to 0-5°C.
-
The freshly prepared diazonium salt solution is then added slowly to the reducing agent solution, keeping the temperature low.
-
After the addition is complete, the reaction mixture is stirred and allowed to warm to room temperature or gently heated to drive the reaction to completion.
-
The resulting precipitate, this compound dihydrochloride, is collected by filtration, washed with a suitable solvent (e.g., cold water or isopropanol), and dried.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not extensively reported, the 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[7][8] This suggests that the title compound could serve as a valuable starting point for the development of new therapeutic agents.
Potential Anticancer Activity
Derivatives of 1,2,4-triazole have been widely investigated for their anticancer properties.[7][8] The proposed mechanisms of action for some of these derivatives include the inhibition of various kinases and other enzymes involved in cell proliferation and survival.
Disclaimer: This diagram represents a generalized signaling pathway that is often targeted by anticancer agents containing a triazole moiety. It is for illustrative purposes only and has not been specifically validated for this compound.
Potential Antifungal Activity
The 1,2,4-triazole ring is a cornerstone of many successful antifungal drugs. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Role as a Synthetic Intermediate
The most prominent and well-documented role of this compound is as a key intermediate in the Fischer indole synthesis step for the production of Rizatriptan.[4][5]
Conclusion
This compound is a compound with a well-defined role in synthetic organic chemistry, particularly in the pharmaceutical industry. While its own biological activities have not been extensively characterized in the available literature, its structural features, namely the 1,2,4-triazole and hydrazinyl moieties, suggest a high potential for biological activity. Further investigation into the pharmacological properties of this compound and its derivatives could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this versatile chemical entity.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound (212248-62-9) for sale [vulcanchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2006053116A2 - Rizatriptan process - Google Patents [patents.google.com]
- 5. WO2007054979A1 - Process for the large scale production of rizatriptan benzoate - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
A Technical Guide to the Biological Activities of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities. This guide focuses on a specific subset of this important class of compounds: derivatives of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole. The presence of a reactive hydrazinyl group on the benzyl moiety provides a versatile synthetic handle for the creation of diverse molecular libraries, particularly through the formation of Schiff bases and other hydrazone derivatives. These derivatives have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. This document aims to provide an in-depth technical overview of their synthesis, biological evaluation, and mechanisms of action, supported by quantitative data and detailed experimental protocols.
Synthesis of this compound Derivatives
The primary synthetic route to novel derivatives of this compound involves the condensation of the parent hydrazine with a variety of aldehydes and ketones to form Schiff bases (hydrazones). This reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid.
Caption: General synthesis workflow for Schiff base derivatives.
Experimental Protocol: General Procedure for the Synthesis of Schiff Bases
-
Dissolution: Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a minimal amount of absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for a period ranging from 4 to 8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Antimicrobial Activity
Derivatives of this compound, particularly their Schiff bases, have been investigated for their potential as antimicrobial agents. The imine linkage (-N=CH-) in Schiff bases is often crucial for their biological activity.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 62.5 | [1] |
| Candida albicans | 62.5 | [1] | |
| Derivative B | Staphylococcus aureus | - | |
| Escherichia coli | - | ||
| Derivative C | Candida spp. | Moderate Activity | [1] |
Note: Specific MIC values for derivatives of this compound are not extensively reported in the currently available literature. The data presented is representative of the antimicrobial potential of related 1,2,4-triazole Schiff bases.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Determination of MBC/MFC: To determine the MBC or MFC, an aliquot from the wells showing no visible growth is sub-cultured on agar plates. The lowest concentration that shows no growth on the subculture plates is taken as the MBC/MFC.
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives is a significant area of research. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of these compounds are evaluated against various human cancer cell lines, and the half-maximal inhibitory concentration (IC₅₀) is determined.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 8c | - | - | [2] |
| EGFR Inhibition | 3.6 | [2] | |
| Compound 12c | EAC cells | 0.55 | [3] |
| Compound 12g | EAC cells | 0.62 | [3] |
| TP1-TP7 | Murine melanoma (B16F10) | 41.12 - 61.11 | [4] |
| MPA | MDA MB-468 | 1202 (24h), 1522 (48h) | [5] |
| OBC | MDA MB-468 | 1009 (24h), 1281 (48h) | [5] |
Note: The data presented are for various 1,2,4-triazole derivatives and may not be specific to the 1-(4-Hydrazinylbenzyl) core. These values illustrate the potential cytotoxic efficacy of this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration.
Anti-inflammatory Activity
Certain 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential is assessed by measuring the inhibition of COX-1 and COX-2 enzymes.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| Derivative 14 | 13.5 | 0.04 | [6] |
| Celecoxib (Reference) | 14.7 | 0.045 | [6] |
| Compounds 16a, 16b, 17 | 2.14–11.95 | 0.58–1.27 | [6] |
| Celecoxib (Reference) | 15.18 | 0.82 | [6] |
Note: The data presented is for various 1,2,4-triazole derivatives and highlights their potential as COX inhibitors.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compounds for a specific time.
-
Substrate Addition: Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Reaction Termination: Stop the reaction after a defined period.
-
Product Quantification: Quantify the product of the enzymatic reaction (e.g., prostaglandin E₂) using an appropriate method, such as an enzyme immunoassay (EIA).
-
IC₅₀ Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
Derivatives of this compound represent a promising class of compounds with diverse biological activities. The synthetic accessibility of Schiff bases from the hydrazinyl precursor allows for the generation of large and varied chemical libraries for biological screening. While the currently available literature provides a strong foundation for the antimicrobial, anticancer, and anti-inflammatory potential of the broader 1,2,4-triazole class, further focused research on derivatives of the 1-(4-Hydrazinylbenzyl) scaffold is warranted. Such studies will be crucial for elucidating structure-activity relationships and identifying lead compounds for further development as novel therapeutic agents. This guide provides the necessary foundational knowledge and experimental frameworks to aid researchers in this endeavor.
References
- 1. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. jocpr.com [jocpr.com]
- 6. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin Intermediate: A Technical Guide to 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the significant, yet often overlooked, role of the heterocyclic compound 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole . While not a therapeutic agent in itself, this molecule serves as a critical intermediate in the synthesis of prominent pharmaceuticals and holds latent potential for broader applications in drug discovery. Its unique structural combination of a hydrazinyl group and a 1,2,4-triazole moiety makes it a versatile scaffold for medicinal chemistry.
Core Applications and Chemical Identity
This compound is a nitrogen-rich heterocyclic compound.[1] It is primarily recognized as a key building block in the synthesis of various bioactive molecules.[2] The 1,2,4-triazole ring is a well-established pharmacophore, known to interact with biological receptors with high affinity due to its dipole character and hydrogen bonding capabilities.[1]
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₁N₅ |
| Molecular Weight | 189.22 g/mol |
| CAS Number | 212248-62-9 |
| Physical State | Solid |
| Boiling Point | 443.7±55.0 °C at 760 mmHg |
| Flash Point | 222.1±31.5 °C |
| Density | 1.3±0.1 g/cm³ |
| Polar Surface Area | 68.76 Ų |
Source: Vulcanchem, 2023[1]
Central Role in the Synthesis of Rizatriptan
The most prominent application of this compound is as a pivotal intermediate in the manufacturing of Rizatriptan , a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the treatment of migraine headaches.
The synthesis of Rizatriptan from this intermediate typically involves the Fischer indole synthesis . In this reaction, the hydrazinyl moiety of this compound is reacted with a suitable aldehyde or ketone, such as 4-N,N-dimethylaminobutanal dimethylacetal, under acidic conditions to form the indole ring system characteristic of Rizatriptan.
Experimental Protocol: Fischer Indole Synthesis for Rizatriptan
The following is a generalized experimental protocol based on established synthesis routes for Rizatriptan.
Materials:
-
1-(4-Hydrazinophenyl)methyl-1,2,4-triazole dihydrochloride
-
4-N,N-dimethylaminobutanal dimethylacetal
-
Hydrochloric acid (aqueous)
-
Ethyl acetate
-
Silica gel
-
n-Butanol
-
Benzoic acid
Procedure:
-
Reaction: 1-(4-Hydrazinophenyl)methyl-1,2,4-triazole dihydrochloride is reacted with 4-N,N-dimethylaminobutanal dimethylacetal in the presence of aqueous hydrochloric acid. The reaction mixture is typically heated to facilitate the cyclization and formation of the crude Rizatriptan base.
-
Purification: The crude Rizatriptan base is purified by adsorbing it onto silica gel and then eluting the purified base with a suitable solvent, such as ethyl acetate.
-
Salt Formation: The purified Rizatriptan base is then reacted with benzoic acid in a solvent like n-butanol to form Rizatriptan benzoate.
-
Recrystallization: The final product, Rizatriptan benzoate, is recrystallized from n-butanol to achieve high purity.
Caption: Workflow for the synthesis of Rizatriptan Benzoate.
Potential Applications in Broader Drug Discovery
The inherent biological activities associated with the 1,2,4-triazole scaffold suggest that this compound could be a valuable starting point for the development of novel therapeutics in various disease areas. The hydrazinyl group provides a reactive handle for further chemical modifications, allowing for the creation of diverse compound libraries.
Anticancer Potential
Derivatives of 1,2,4-triazole have demonstrated significant anticancer properties. These compounds can exert their effects through various mechanisms, including:
-
Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.
-
Apoptosis Induction: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the cell division cycle, thereby inhibiting tumor growth.
The structural framework of this compound could be modified to develop novel anticancer agents.
Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole nucleus is a cornerstone of many successful antifungal drugs, such as fluconazole and itraconazole. These agents typically function by inhibiting fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The structural features of this compound make it a candidate for derivatization to create new antifungal and antibacterial compounds.
Table 2: Potential Biological Activities of 1,2,4-Triazole Derivatives
| Biological Activity | Potential Mechanism of Action |
| Antifungal | Inhibition of fungal sterol synthesis |
| Antibacterial | Interaction with bacterial enzymes |
| Anticancer | Tyrosine kinase inhibition, apoptosis induction |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antiviral | Targeting various viral replication stages |
Source: Vulcanchem, 2023[1]
Conclusion
This compound is more than just a synthetic intermediate; it is a molecule with significant untapped potential in drug discovery. Its established role in the synthesis of Rizatriptan highlights its industrial relevance. Furthermore, the well-documented and diverse biological activities of the 1,2,4-triazole scaffold provide a strong rationale for exploring derivatives of this compound as novel therapeutic agents for a range of diseases, including cancer and infectious diseases. Future research efforts focused on the derivatization and biological evaluation of this compound could unlock new avenues for the development of next-generation pharmaceuticals.
References
The Structure-Activity Relationship of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole analogs. The inherent versatility of the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry, combined with the reactive potential of the hydrazinyl moiety, makes this class of compounds a fertile ground for the development of novel therapeutic agents.[1][2] This document summarizes the synthesis, biological activities, and SAR of these analogs, with a focus on their anticancer and antimicrobial properties. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided.
Introduction
The 1,2,4-triazole nucleus is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone in the design of numerous therapeutic agents.[1] Its metabolic stability, capacity for hydrogen bonding, and ability to act as a bioisostere for amide or ester groups contribute to favorable pharmacokinetic and pharmacodynamic profiles.[3] When coupled with a 4-hydrazinylbenzyl moiety, the resulting scaffold provides a versatile platform for the synthesis of a wide array of derivatives, most notably through the formation of hydrazones. These analogs have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[4][5][6][7][8] This guide will focus on the anticancer and antimicrobial activities, exploring how structural modifications influence biological efficacy.
Synthesis of this compound and its Analogs
The parent compound, this compound, serves as a key intermediate for the synthesis of various analogs. A general synthetic approach involves a multi-step process, often starting from commercially available materials.
A common synthetic route to obtain 1,2,4-triazole derivatives involves the reaction of hydrazides with appropriate reagents. For instance, a series of 1,2,4-triazole derivatives can be synthesized by reacting nicotinohydrazide with carbon disulfide to yield a dithiocarbazate intermediate, which is then cyclized with ammonia solution to form a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid. This intermediate can be further reacted with different substituted benzyl derivatives to produce a variety of analogs.[9]
The hydrazinyl group in this compound is a versatile functional group that readily reacts with aldehydes and ketones to form Schiff base derivatives (hydrazones). This reaction is a cornerstone for creating a diverse library of analogs with varying substituents.
General Workflow for Synthesis
Caption: General synthetic workflow for this compound and its Schiff base analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the aromatic rings and the functionality of the hydrazone linker.
Anticancer Activity
The anticancer potential of 1,2,4-triazole-hydrazone derivatives has been widely explored. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and Bcl-2 pathways.
Table 1: Anticancer Activity of 1,2,4-Triazole Analogs
| Compound ID | R Group on Benzylidene | Cancer Cell Line | IC50 (µM) | Reference |
| BIH4 | 4-Methyl | MDA-MB-231 | - | [4] |
| 3h | Pyrrole | PC-3 | 1.32 | [7] |
| MCF-7 | 2.99 | [7] | ||
| HT-29 | 1.71 | [7] | ||
| TP6 | 4-Bromo | B16F10 | 41.12-61.11 (range for TP1-TP7) | [9] |
| 8c | - | - | EGFR Inhibition IC50 = 3.6 µM | [10] |
| HB5 | - | HepG2 | - | [11] |
| 4, 14, 18 | Various | Various | 2-17 | [1] |
Note: A '-' indicates that the specific value was not provided in the abstract.
From the available data, several SAR trends can be deduced:
-
Substituents on the Benzylidene Ring: The presence of different substituents on the benzylidene ring of the hydrazone moiety plays a crucial role in determining the anticancer potency. For instance, a pyrrole ring in compound 3h led to potent activity against prostate, breast, and colon cancer cell lines.[7] Similarly, a methyl group in BIH4 showed significant cytotoxicity against MDA-MB-231 breast cancer cells.[4] Halogen substitutions, such as a 4-bromo group in the TP series, also confer anticancer activity.[9]
-
Heterocyclic Moieties: The incorporation of additional heterocyclic rings can enhance anticancer activity.
-
Mechanism of Action: Several studies suggest that these compounds can induce apoptosis. For example, compound 3h was found to increase caspase-3 activation.[7] Other analogs have been shown to target key proteins in cancer signaling, such as EGFR and Bcl-2.[6][10]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT/mTOR and MEK/ERK pathways, promoting cell proliferation, survival, and metastasis.[5] Inhibition of EGFR is a key strategy in cancer therapy.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 1,2,4-triazole analogs.
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent apoptosis, while pro-apoptotic proteins like Bax and Bak promote it. Many anticancer agents function by inhibiting the anti-apoptotic Bcl-2 proteins, thereby allowing apoptosis to proceed.[6][7][12]
Caption: The Bcl-2 regulated apoptotic pathway and the inhibitory role of 1,2,4-triazole analogs.
Antimicrobial Activity
1,2,4-triazole derivatives are also well-known for their antimicrobial properties. The hydrazone linkage provides an additional pharmacophore that can be tailored to enhance activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of 1,2,4-Triazole Analogs
| Compound ID | R Group on Benzylidene | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 2h | - | Various Bacteria | 0.0002-0.0033 mM | [13] |
| Various Fungi | 0.02-0.04 mM | [13] | ||
| 1,2,4-triazole-3-thiones | Various | S. aureus, E. coli, P. aeruginosa | 500-1000 | [14] |
| Ofloxacin analogs | - | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25-1 | [15] |
| Nalidixic acid analogs | Azomethine derivatives | P. aeruginosa | 16 | [15] |
Note: MIC values are presented as reported in the source; direct comparison may require unit conversion.
Key SAR observations for antimicrobial activity include:
-
Lipophilicity and Electronic Effects: The nature of the substituents on the aromatic rings influences the lipophilicity and electronic properties of the molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with target enzymes.
-
Specific Moieties: The presence of certain functional groups can confer selectivity towards specific microbial species. For example, some analogs show potent activity against Gram-positive bacteria, while others are more effective against Gram-negative bacteria or fungi.
-
Mechanism of Action: For antifungal agents, a common mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungal cell membranes.[13] For antibacterial agents, potential mechanisms include the inhibition of enzymes like DNA gyrase.[15]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and advancement of research in this field. Below are representative protocols for the synthesis of a Schiff base analog and for the in vitro evaluation of anticancer activity.
Synthesis of a 1-(4-(2-benzylidenehydrazinyl)benzyl)-1H-1,2,4-triazole Analog
This protocol describes a general method for the synthesis of a Schiff base derivative from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator.
-
The purity of the synthesized compound can be checked by melting point determination and spectroscopic techniques (FT-IR, 1H-NMR, and Mass Spectrometry).
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.[3] After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds. Include untreated cells as a negative control and a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for another 48-72 hours.[3]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion
The this compound scaffold is a promising platform for the development of novel therapeutic agents. The ease of synthesis of its hydrazone analogs allows for the creation of a diverse library of compounds with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the benzylidene moiety and the incorporation of various substituents can significantly impact the anticancer and antimicrobial potency of these compounds. Further research focusing on the optimization of these analogs, guided by the SAR principles outlined herein, holds the potential to yield new drug candidates with improved efficacy and selectivity. The detailed experimental protocols provided will aid researchers in the synthesis and evaluation of these promising compounds.
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 12. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Versatile Precursor: A Technical Guide to 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole in Heterocyclic Synthesis
For Immediate Release
A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the synthetic utility of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole as a key building block for a diverse range of heterocyclic compounds. This document provides in-depth experimental protocols, quantitative data, and visual workflows to facilitate the exploration of novel chemical entities with potential therapeutic applications.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs exhibiting antimicrobial, antifungal, and anticancer properties. The title compound, this compound, serves as a versatile precursor, possessing a reactive hydrazinyl group that can be readily transformed into various heterocyclic systems. This guide focuses on its application in the synthesis of two major classes of bioactive molecules: Schiff bases and pyrazoles.
Synthesis of Schiff Bases
The condensation of this compound with a variety of substituted aldehydes provides a straightforward and efficient route to a library of Schiff bases. These compounds are of significant interest due to their well-documented antimicrobial and anticancer activities.
General Experimental Protocol for Schiff Base Synthesis
A solution of this compound (1 mmol) in a suitable solvent such as ethanol or methanol is treated with a substituted aldehyde (1 mmol). A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then refluxed for a period of 2 to 8 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization to afford the desired Schiff base.
Experimental Workflow for Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff bases.
Characterization Data of Representative Schiff Bases
The following table summarizes the expected characterization data for Schiff bases derived from this compound, based on analogous compounds reported in the literature.[1][2]
| Compound ID | R-Group (from R-CHO) | Molecular Formula | M.P. (°C) | Yield (%) | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ ppm) N=CH |
| SB-1 | Phenyl | C₁₆H₁₅N₅ | 170-172 | 85-90 | 1600-1620 | 8.2-8.5 (s, 1H) |
| SB-2 | 4-Chlorophenyl | C₁₆H₁₄ClN₅ | 185-187 | 88-92 | 1605-1625 | 8.3-8.6 (s, 1H) |
| SB-3 | 4-Nitrophenyl | C₁₆H₁₄N₆O₂ | 210-212 | 90-95 | 1595-1615 | 8.4-8.7 (s, 1H) |
| SB-4 | 4-Methoxyphenyl | C₁₇H₁₇N₅O | 165-167 | 82-88 | 1600-1620 | 8.1-8.4 (s, 1H) |
Synthesis of Pyrazole Derivatives
The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, provides a reliable method for the synthesis of pyrazole-containing molecules. These heterocyclic hybrids are of particular interest in drug discovery for their diverse pharmacological activities.
General Experimental Protocol for Pyrazole Synthesis
To a solution of this compound (1 mmol) in glacial acetic acid or ethanol, a 1,3-dicarbonyl compound (1 mmol) is added. The reaction mixture is heated to reflux for 4 to 10 hours and the progress is monitored by TLC. After completion, the mixture is cooled and poured into ice-water. The resulting solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent to yield the pyrazole derivative.
Experimental Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of pyrazoles.
Characterization Data of Representative Pyrazole Derivatives
The following table outlines the anticipated characterization data for pyrazole derivatives synthesized from this compound.
| Compound ID | Dicarbonyl Reactant | Molecular Formula | M.P. (°C) | Yield (%) | ¹H NMR (δ ppm) Pyrazole-H |
| PZ-1 | Acetylacetone | C₁₄H₁₅N₅ | 155-157 | 80-85 | 5.9-6.1 (s, 1H) |
| PZ-2 | Ethyl Acetoacetate | C₁₄H₁₃N₅O | 190-192 | 75-80 | 5.8-6.0 (s, 1H) |
Biological Activities of Derived Heterocycles
Derivatives of 1,2,4-triazole, particularly Schiff bases and pyrazoles, are renowned for their broad spectrum of biological activities. While specific data for derivatives of this compound is an emerging area of research, analogous compounds have demonstrated significant potential.
Antimicrobial Activity
Schiff bases derived from 1,2,4-triazole moieties have shown promising activity against a range of bacterial and fungal strains.[1][3] The mode of action is often attributed to the inhibition of essential microbial enzymes. The table below presents a summary of reported Minimum Inhibitory Concentration (MIC) values for structurally related compounds.
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Triazole Schiff Base | S. aureus | 1.95 - 62.5 | [1] |
| Triazole Schiff Base | E. coli | 3.9 - 125 | [3] |
| Triazole Schiff Base | C. albicans | 0.97 - 31.2 | [3] |
Anticancer Activity
Numerous 1,2,4-triazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.[4][5] The mechanism of action can vary, with some compounds acting as enzyme inhibitors (e.g., kinase inhibitors) or disrupting microtubule formation. The table below summarizes reported IC₅₀ values for analogous triazole derivatives.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Triazole Derivative | MCF-7 (Breast) | 5.2 - 25.1 | [5] |
| Triazole Derivative | HCT-116 (Colon) | 3.8 - 18.4 | [5] |
| Triazole Derivative | A549 (Lung) | 7.1 - 32.6 | [4] |
Potential Signaling Pathways
The biological activity of 1,2,4-triazole derivatives is often linked to their ability to interact with specific cellular targets. For instance, in cancer, some triazole compounds have been shown to inhibit tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.
Simplified Tyrosine Kinase Inhibition Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds, particularly Schiff bases and pyrazoles. The straightforward synthetic protocols and the inherent biological potential of the resulting molecules make this an attractive starting point for drug discovery and development programs. This guide provides a foundational framework for researchers to explore the rich chemistry of this precursor and to develop novel compounds with potential therapeutic value. Further investigation into the specific biological activities and mechanisms of action of derivatives from this precursor is warranted.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Overview of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the established biological activities of the 1,2,4-triazole moiety. This technical guide aims to provide a comprehensive overview of its spectroscopic data (NMR, IR, Mass) and a detailed experimental protocol for its synthesis. However, a thorough search of scientific literature, chemical databases, and patent filings reveals a significant lack of publicly available, experimentally determined spectroscopic data and a specific, reproducible synthesis protocol for this particular compound.
While general properties can be inferred from related structures and predictive models, the absence of concrete experimental data precludes the detailed analysis and visualization requested. This document will, therefore, summarize the available information and provide a general methodological framework for the synthesis and characterization of similar compounds, which can be adapted for this compound upon successful synthesis and data acquisition.
Chemical Identity and Predicted Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₅ | PubChem |
| Molecular Weight | 189.22 g/mol | PubChem |
| IUPAC Name | [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hydrazine | PubChem |
| CAS Number | 144035-22-3 | ChemicalBook[1] |
| Predicted Boiling Point | 443.7±55.0 °C | ChemicalBook[2] |
| Predicted Density | 1.33±0.1 g/cm³ | ChemicalBook[2] |
Spectroscopic Data (General Characteristics)
Due to the lack of specific experimental spectra for this compound, this section will describe the expected spectroscopic features based on the analysis of its structural components and data from analogous 1,2,4-triazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl group, the triazole ring, and the hydrazinyl moiety.
-
Aromatic Protons: The protons on the para-substituted benzene ring will likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm).
-
Benzyl CH₂ Protons: A singlet for the methylene protons connecting the benzyl ring to the triazole nitrogen is expected, likely in the range of δ 5.0-5.5 ppm.
-
Triazole Protons: The protons on the 1,2,4-triazole ring will appear as singlets, typically in the δ 8.0-9.0 ppm region.
-
Hydrazinyl Protons: The protons of the -NH and -NH₂ groups will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Aromatic Carbons: Signals for the six carbons of the benzene ring will be present in the aromatic region (δ 110-160 ppm).
-
Benzyl CH₂ Carbon: The methylene carbon signal is expected around δ 50-60 ppm.
-
Triazole Carbons: The carbon atoms of the triazole ring will have characteristic shifts, typically in the range of δ 140-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the hydrazinyl group.
-
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=N and C=C Stretching: Aromatic C=C and triazole C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
-
N-N Stretching: This vibration is often weak and can be difficult to assign but may appear in the 1000-1200 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (189.22 m/z). Fragmentation patterns would likely involve the cleavage of the benzyl-triazole bond, loss of the hydrazinyl group, and fragmentation of the triazole ring.
Experimental Protocols: A General Approach
As a specific, validated synthesis protocol for this compound is not available, a general synthetic strategy is proposed based on common methods for the synthesis of 1,2,4-triazole derivatives.[3][4] This would typically involve a multi-step process.
Proposed Synthesis Workflow
A plausible synthetic route could start from 4-cyanobenzyl bromide. The cyano group can be converted to a hydrazinyl group, and the benzyl bromide can be reacted with 1,2,4-triazole. The exact sequence and reaction conditions would require experimental optimization.
Caption: Proposed synthetic workflow for this compound.
Conclusion
While this compound is a compound of interest, there is a notable absence of detailed, experimentally verified spectroscopic data and a specific synthesis protocol in the public domain. The information provided in this guide is based on predicted properties and general methodologies for related compounds. For researchers and drug development professionals, this highlights the need for foundational research to synthesize and thoroughly characterize this molecule. The successful acquisition of NMR, IR, and Mass spectra would be a valuable contribution to the field, enabling further investigation into its potential applications.
References
An In-depth Technical Guide on the Solubility and Stability of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and expected physicochemical properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its associated salts, primarily the hydrochloride and dihydrochloride forms. This compound is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the antimigraine drug Rizatriptan. A thorough understanding of its solubility and stability is crucial for process optimization, formulation development, and ensuring the quality and safety of active pharmaceutical ingredients (APIs).
Physicochemical Properties
This compound is a nitrogen-rich heterocyclic compound.[1] Its structure, featuring a triazole ring and a hydrazine group, dictates its chemical reactivity and physical characteristics. The compound can exist as a free base or in various salt forms, which significantly influences its solubility and stability.[1]
Table 1: Physicochemical Data of this compound and its Salts
| Property | This compound (Free Base) | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole Hydrochloride | 1-(4-Hydrazineylbenzyl)-1H-1,2,4-triazole Dihydrochloride |
| Molecular Formula | C₉H₁₁N₅ | C₉H₁₂ClN₅ | C₉H₁₃Cl₂N₅ |
| Molecular Weight | 189.22 g/mol [1] | 225.68 g/mol [2] | 262.14 g/mol [3] |
| Appearance | Soft-Brown Solid | White to off-white crystalline powder[4] | Light Brown Solid |
| Predicted Boiling Point | 443.7 ± 55.0 °C at 760 mmHg | 460.6°C at 760 mmHg[5] | Not Available |
| Predicted pKa | 5.15 ± 0.30 | Not Available | Not Available |
| Predicted LogP | 0.15[1] | 2.18730[5] | Not Available |
Solubility Profile
The solubility of this compound and its salts is a critical parameter for its handling, purification, and use in subsequent synthetic steps. The salt forms, particularly the hydrochloride salts, are generally expected to have higher aqueous solubility than the free base.
Table 2: Solubility Data of this compound and its Salts
| Solvent | This compound (Free Base) | 1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole Hydrochloride |
| Water | Not explicitly stated, but expected to be low. | Sparingly soluble[4][5] |
| Methanol | Slightly Soluble (with sonication) | Not explicitly stated, but likely soluble. |
| DMSO | Slightly Soluble (with sonication) | Not explicitly stated, but likely soluble. |
| Chloroform | Soluble | Not explicitly stated. |
| Dichloromethane | Soluble | Not explicitly stated. |
Note: Much of the available solubility data is qualitative. Quantitative determination via standardized protocols is highly recommended for specific applications.
Stability Profile
The stability of this compound is influenced by its constituent functional groups: the 1,2,4-triazole ring and the hydrazine moiety. The 1,2,4-triazole ring is generally aromatic and stable. However, the hydrazine group is susceptible to oxidation and can be reactive under certain conditions.
Forced degradation studies on Rizatriptan benzoate, a downstream product of this intermediate, provide valuable insights into its likely stability. These studies indicate that while Rizatriptan is stable under thermal and photolytic stress, it undergoes degradation in acidic, alkaline, and oxidative environments.[6][7] It is highly probable that its precursor, this compound, exhibits a similar degradation profile.
Table 3: Predicted Stability of this compound under Stress Conditions
| Condition | Predicted Stability | Rationale / Potential Degradation Pathway |
| Acidic (Hydrolysis) | Labile | Extensive degradation is expected. The hydrazine moiety is susceptible to acid-catalyzed reactions. A likely degradation pathway involves the cleavage of the benzyl-hydrazine bond. |
| Alkaline (Hydrolysis) | Labile | Mild to moderate degradation is anticipated. The hydrazine group can be susceptible to base-catalyzed oxidation or other reactions. |
| Oxidative (e.g., H₂O₂) | Labile | The hydrazine group is readily oxidized, which can lead to the formation of various degradation products. This is a key area of instability for this molecule. |
| Thermal (Dry Heat) | Stable | The compound is expected to be relatively stable to dry heat, based on the stability of the downstream product, Rizatriptan.[6][7] |
| Photolytic (UV/Vis Light) | Stable | The compound is predicted to be stable under photolytic stress, a characteristic also observed for Rizatriptan.[6][7] |
Experimental Protocols
To obtain quantitative and reliable data for the solubility and stability of this compound and its salts, standardized experimental protocols are necessary. The following sections outline recommended methodologies.
Kinetic Solubility Determination (Shake-Flask Method)
This protocol is designed to determine the kinetic solubility of the target compound in various solvents.
Methodology:
-
Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable organic solvent, such as DMSO, at a high concentration (e.g., 10 mg/mL).
-
Sample Preparation: A small aliquot of the stock solution is added to a known volume of the test solvent (e.g., water, phosphate buffer at various pH values) in a sealed vial. This is typically done in triplicate.
-
Equilibration: The vials are agitated in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24 hours) to allow the system to reach equilibrium.
-
Separation of Undissolved Solid: The samples are filtered through a 0.45 µm filter or centrifuged at high speed to separate any undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, against a standard curve.
Caption: Workflow for Kinetic Solubility Determination.
Forced Degradation Study
This protocol outlines a systematic approach to investigate the stability of the compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in appropriate solvents (e.g., water, methanol). For the free base, co-solvents may be necessary.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C) for a specified time.
-
Alkaline Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60 °C) for a specified time.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber. A control sample should be wrapped in foil to exclude light.
-
-
Time Points: Samples are taken at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.
-
Sample Quenching: If necessary, the degradation process is stopped by neutralization or dilution.
-
Analysis: All samples, including a non-stressed control, are analyzed by a stability-indicating RP-HPLC method. The percentage of degradation is calculated, and the formation of degradation products is monitored. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products to help elucidate degradation pathways.
Caption: Workflow for a Forced Degradation Study.
Conclusion
While specific quantitative data for the solubility and stability of this compound and its salts are not extensively available in the public domain, a robust profile can be inferred from its chemical structure and the known behavior of its downstream product, Rizatriptan. The compound is expected to have limited aqueous solubility in its free base form, which can be improved by salt formation. Its stability is likely compromised in acidic, basic, and oxidative conditions, while it is expected to be stable to heat and light. For any development activities involving this compound, it is imperative to conduct the detailed experimental protocols outlined in this guide to establish a comprehensive and quantitative understanding of its solubility and stability characteristics. This will ensure the development of a robust and well-controlled manufacturing process and a high-quality final API.
References
- 1. This compound (212248-62-9) for sale [vulcanchem.com]
- 2. 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole hydrochloride (1:2) | C9H12ClN5 | CID 23374601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Page loading... [guidechem.com]
- 5. 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride (154748-67-1) for sale [vulcanchem.com]
- 6. biomedres.us [biomedres.us]
- 7. biomedres.us [biomedres.us]
A Comprehensive Technical Guide to the Synthetic Routes of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth review of the principal synthetic routes to this privileged heterocyclic scaffold, presenting detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in the design and execution of synthetic strategies for novel 1,2,4-triazole derivatives.
Classical Synthetic Approaches
The foundational methods for constructing the 1,2,4-triazole ring, while often requiring stringent conditions, remain relevant and are instrumental for the synthesis of a variety of substituted derivatives.
The Pellizzari Reaction
Discovered by Guido Pellizzari, this reaction facilitates the synthesis of 1,2,4-triazoles through the condensation of an amide with an acylhydrazide, typically at high temperatures.[3][4] The reaction proceeds through the formation of an acyl amidrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to form the stable triazole ring.[1][4] While effective, the high temperatures and long reaction times can be a drawback.[4]
Generalized Reaction Scheme:
References
Methodological & Application
Synthesis Protocol for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a three-step process commencing from 4-nitrobenzyl bromide.
I. Synthesis Pathway Overview
The synthesis proceeds through three main stages:
-
N-Alkylation: Reaction of 4-nitrobenzyl bromide with the sodium salt of 1,2,4-triazole to yield 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole.
-
Reduction: Reduction of the nitro group of 1-((4-nitrophenyl)methyl)-1H-1,2,4-triazole to an amine, forming 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.
-
Diazotization and Reduction: Conversion of the primary amine to a diazonium salt, followed by reduction to the final hydrazine product, this compound.
Application Note and Protocol for the Synthesis of 1-((4-(Hydrazinyl)phenyl)methyl)-1H-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-alkylation of 1,2,4-triazoles is a fundamental transformation in medicinal chemistry, as the resulting scaffolds are present in a wide array of therapeutic agents. This document provides a detailed experimental protocol for the reaction of 4-(bromomethyl)phenylhydrazine with 1H-1,2,4-triazole to synthesize 1-((4-(hydrazinyl)phenyl)methyl)-1H-1,2,4-triazole. This reaction proceeds via a nucleophilic substitution where the nitrogen of the 1,2,4-triazole ring displaces the bromide ion. The regioselectivity of the alkylation, which can occur at the N1 or N4 position of the triazole, is a key consideration and is influenced by the reaction conditions.[1][2][3][4]
Data Presentation
| Parameter | Value (Representative) | Notes |
| Reactant Stoichiometry | ||
| 4-(bromomethyl)phenylhydrazine | 1.0 eq | The limiting reagent. |
| 1H-1,2,4-triazole | 1.2 eq | A slight excess of the nucleophile is often used to ensure complete consumption of the alkylating agent. |
| Base (e.g., K₂CO₃) | 2.0 eq | An excess of base is used to deprotonate the triazole and neutralize the HBr byproduct. |
| Reaction Conditions | ||
| Solvent | DMF | A polar aprotic solvent like Dimethylformamide (DMF) is commonly used to facilitate the solubility of the reactants and promote the reaction.[2] |
| Temperature | 60-80 °C | Heating is often required to drive the reaction to completion at a reasonable rate.[2] |
| Reaction Time | 12-24 h | The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Product Characteristics | ||
| Yield | 70-90% | The yield can vary depending on the specific reaction conditions and purification method. N-alkylation of 1,2,4-triazoles generally proceeds in good yields.[3][5] |
| Isomer Ratio (N1:N4) | ~90:10 | Alkylation of 1,2,4-triazole often favors the N1-substituted product.[3][4] The isomers can often be separated by column chromatography.[4] |
Experimental Protocols
This section outlines a detailed methodology for the synthesis of 1-((4-(hydrazinyl)phenyl)methyl)-1H-1,2,4-triazole.
Materials and Reagents
-
4-(bromomethyl)phenylhydrazine
-
1H-1,2,4-triazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 15-30 minutes.
-
-
Addition of Alkylating Agent:
-
Dissolve 4-(bromomethyl)phenylhydrazine (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of 4-(bromomethyl)phenylhydrazine dropwise to the stirred suspension of 1H-1,2,4-triazole and K₂CO₃ at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material (4-(bromomethyl)phenylhydrazine) is consumed (typically 12-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Add water to the separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N4 isomers and any other impurities.[2][4]
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified 1-((4-(hydrazinyl)phenyl)methyl)-1H-1,2,4-triazole.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-((4-(hydrazinyl)phenyl)methyl)-1H-1,2,4-triazole.
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Purification of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole via recrystallization. The protocol outlines systematic steps for solvent selection, dissolution of the crude product, crystallization, and collection of the purified compound. This application note is intended to serve as a comprehensive guide for researchers working with this and structurally related compounds, ensuring high purity for subsequent applications in drug discovery and development.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science, often serving as a key building block in the synthesis of bioactive molecules.[1] The purity of this intermediate is crucial for the successful synthesis of target compounds and for obtaining reliable biological data. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature.[2] This protocol details a generalized method for the purification of this compound, based on established practices for related triazole and hydrazine derivatives.
Materials and Equipment
Materials:
-
Crude this compound
-
Screening solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Water, Hexane)
-
Deionized Water
-
Boiling chips
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Experimental Protocol
Solvent Selection
The choice of solvent is a critical first step for successful recrystallization.[3] The ideal solvent should dissolve the compound completely at its boiling point and poorly at low temperatures. Initial solvent screening should be performed on a small scale.
Procedure:
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
Add a few drops of a different test solvent to each tube at room temperature. Observe the solubility. A suitable solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that show poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The formation of a significant amount of precipitate indicates a promising solvent.
-
Commonly effective solvent systems for triazole derivatives include ethanol/water, acetone/water, and ethyl acetate/hexane.[3][4]
Recrystallization Procedure
This protocol describes a single-solvent recrystallization. For mixed-solvent systems, the compound is typically dissolved in the "good" solvent, and the "anti-solvent" is added dropwise until turbidity appears, followed by gentle heating to redissolve and subsequent cooling.[3]
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a boiling chip. Add the minimum amount of the selected hot solvent to just dissolve the solid.[2] Using an excessive amount of solvent is a common cause of low recovery.[2][3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean funnel and receiving flask to prevent premature crystallization.[2][3] Quickly filter the hot solution to remove the impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is important to promote the formation of pure, well-defined crystals and to prevent the trapping of impurities within the crystal lattice.[2] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3]
-
Inducing Crystallization (If necessary): If crystals do not form, crystallization can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator to remove all traces of the solvent.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the recrystallization of this compound based on common solvents used for similar compounds. The efficiency of each solvent system should be determined empirically.
| Solvent System | Ratio (v/v) | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Ethanol/Water | To be determined | >90 | >99 | 50-70 | Adjusting the water ratio is crucial for optimizing yield. |
| Acetone | N/A | >90 | >99 | 40-60 | Acetone is often an effective solvent for triazoles.[4] |
| Acetone/Water | To be determined | >90 | >99 | 60-80 | A mixed system can reduce solvent usage and increase yield.[4] |
| Ethyl Acetate/Hexane | To be determined | >90 | >98 | 50-70 | Suitable for less polar impurities.[3] |
| Isopropanol | N/A | >90 | >98 | 40-60 | A common alternative to ethanol. |
Note: Purity should be assessed by an appropriate analytical method, such as HPLC or NMR spectroscopy.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the recrystallization process.
References
"1H NMR and 13C NMR analysis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole"
An Application Note on the Spectroscopic Analysis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole using ¹H and ¹³C NMR
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol and analysis for the characterization of this compound, a key intermediate in the synthesis of various bioactive compounds.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This document outlines the experimental procedures for sample preparation, NMR data acquisition, and provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra. The data is presented in a clear, tabular format to facilitate interpretation, and key experimental workflows are visualized using diagrams.
Introduction
This compound is a versatile chemical building block, integrating a reactive hydrazinyl group with a stable triazole moiety.[1][2] The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, known for its presence in a wide range of therapeutic agents.[3][4][5][6] The hydrazinyl group offers a reactive site for the synthesis of hydrazones, pyrazoles, and other heterocyclic systems, making this compound valuable for creating libraries of potential drug candidates.
Given its role as a critical intermediate, unambiguous structural confirmation is paramount. ¹H and ¹³C NMR spectroscopy provide definitive information on the molecular structure, connectivity, and chemical environment of the atoms within the molecule. This note serves as a comprehensive guide for researchers utilizing this compound in their synthetic endeavors.
Experimental Protocols
Synthesis Overview: From Amine to Hydrazine
The target compound, this compound, is typically synthesized from its corresponding aniline precursor, 1-(4-aminobenzyl)-1H-1,2,4-triazole. The synthesis involves a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine, commonly using a reducing agent like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.
NMR Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR spectra.[7][8][9]
-
Analyte Preparation: Accurately weigh 5-20 mg of the solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[9]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve polar compounds and to allow for the observation of exchangeable N-H protons.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[8][10] Gentle vortexing or sonication can be used to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or Kimwipe plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.[8][10] Ensure the solution height is between 4-5 cm.[9][11]
-
Final Steps: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[9]
NMR Data Acquisition
Spectra should be acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: 0 to 200 ppm.
-
Relaxation Delay: 2 seconds.
-
Results and Discussion
The structural assignment of NMR signals is based on the chemical structure of this compound, with atom numbering as shown below.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals corresponding to the triazole ring, the benzyl group, and the hydrazinyl moiety. The electron-donating hydrazinyl group influences the chemical shifts of the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.3 - 8.5 | Singlet (s) | 1H | H-3 (Triazole) | The most downfield triazole proton. |
| ~7.9 - 8.1 | Singlet (s) | 1H | H-5 (Triazole) | Slightly upfield compared to H-3. |
| ~7.0 - 7.2 | Doublet (d) | 2H | H-2', H-6' | Aromatic protons ortho to the benzyl group. |
| ~6.7 - 6.9 | Doublet (d) | 2H | H-3', H-5' | Aromatic protons ortho to the hydrazinyl group, shifted upfield. |
| ~5.3 - 5.5 | Singlet (s) | 2H | H-7 (CH₂) | Benzylic methylene protons. |
| ~7.5 - 8.0 (broad) | Singlet (br) | 1H | -NH- | Exchangeable proton, signal may be broad and position is variable. |
| ~4.0 - 4.5 (broad) | Singlet (br) | 2H | -NH₂ | Exchangeable protons, signal may be broad and position is variable. |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~152 - 154 | C-3 | Triazole carbon, typically downfield. |
| ~148 - 150 | C-5 | Triazole carbon, slightly upfield from C-3. |
| ~147 - 149 | C-4' | Aromatic carbon attached to the electron-donating hydrazinyl group. |
| ~129 - 131 | C-2', C-6' | Aromatic carbons ortho to the benzyl group. |
| ~126 - 128 | C-1' | Quaternary aromatic carbon attached to the benzyl group. |
| ~113 - 115 | C-3', C-5' | Aromatic carbons ortho to the hydrazinyl group, significantly shielded. |
| ~52 - 54 | C-7 (CH₂) | Benzylic carbon. |
Visualized Experimental Workflow
The overall process from synthesis to final analysis can be visualized as a clear, sequential workflow.
Caption: Workflow from synthesis to NMR analysis of the target compound.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of this compound. The characteristic signals for the triazole protons, the para-substituted aromatic ring, the benzylic methylene bridge, and the exchangeable hydrazinyl protons provide a unique spectroscopic fingerprint. The predicted chemical shifts and coupling patterns detailed in this note offer a reliable reference for researchers, ensuring confidence in the identity and purity of this important synthetic intermediate and facilitating its use in drug discovery and development pipelines.
References
- 1. 1-(4-HYDRAZINOBENZYL)-1H-1,2,4-TRIAZOLE | 144035-22-3 [amp.chemicalbook.com]
- 2. This compound (212248-62-9) for sale [vulcanchem.com]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. scispace.com [scispace.com]
- 6. isres.org [isres.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. sites.bu.edu [sites.bu.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a 4-hydrazinylbenzyl group.[1] The 1,2,4-triazole scaffold is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities, which are attributed to its dipole character and hydrogen bonding capabilities.[1] Understanding the mass spectrometric fragmentation pattern of this compound is crucial for its identification, structural elucidation, and for metabolism studies in drug discovery and development.[2]
This document provides a detailed protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) and outlines a predicted fragmentation pattern based on the known behavior of 1,2,4-triazole derivatives.[2][3]
Predicted Mass Spectrometry Data
The fragmentation of this compound is predicted to proceed through several key pathways, primarily involving cleavage of the benzyl-triazole bond, fragmentation of the triazole ring, and reactions involving the hydrazinyl group. The predicted major fragment ions are summarized in the table below.
| Predicted Fragment | Structure | m/z (monoisotopic) | Description |
| [M+H]⁺ | C₉H₁₂N₅⁺ | 190.11 | Protonated molecular ion |
| Fragment A | C₇H₈N₂⁺ | 120.07 | Loss of the triazole ring via benzylic cleavage |
| Fragment B | C₂H₃N₃⁺ | 70.04 | Triazole ring fragment |
| Fragment C | C₇H₇⁺ | 91.05 | Tropylium ion, a common fragment in benzyl compounds |
| Fragment D | C₈H₈N₃⁺ | 146.08 | Loss of the terminal NH₂NH group |
Note: The m/z values are predicted for the most abundant isotope and may vary slightly in experimental data.
Experimental Protocol
This protocol details the steps for acquiring a mass spectrum of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
Materials and Reagents
-
This compound (solid)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1% solution in water, v/v)
-
Standard 2 mL LC-MS vials with septa[4]
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[4]
-
From the stock solution, prepare a working solution with a final concentration of 10 µg/mL by diluting with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.[2][4]
-
If any precipitate is observed, the solution must be filtered before analysis to prevent blockages in the LC-MS system.[4]
-
Transfer the final solution to a standard 2 mL LC-MS vial.[4]
LC-MS System and Parameters
-
LC System: Agilent 1260 Infinity HPLC System or equivalent[2]
-
Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size[2]
-
Column Temperature: 40 °C[2]
-
Mobile Phase: Isocratic mixture of 50:50 (v/v) 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min[2]
-
Mass Spectrometer: Agilent 6120 mass spectrometer or equivalent triple quadrupole instrument.[2][5]
-
Ion Source: Electrospray Ionization (ESI)[2]
-
Polarity: Positive[2]
-
Drying Gas: Nitrogen at a flow rate of 10 L/min[2]
-
Capillary Voltage: 4000 V[2]
-
Fragmentor Voltage: Varied (e.g., 0, 100, 200 V) to induce fragmentation[2]
-
Scan Range: m/z 50–500
Data Acquisition and Analysis
-
Inject the prepared sample into the LC-MS system.
-
Acquire data in full scan mode to identify the molecular ion.
-
Perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Vary the collision energy to generate a fragmentation spectrum.
-
Analyze the resulting spectrum to identify the major fragment ions and propose a fragmentation pathway.
Diagrams
References
- 1. This compound (212248-62-9) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ripublication.com [ripublication.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from heterocyclic scaffolds are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties. The 1,2,4-triazole nucleus is a particularly important pharmacophore known to interact with various biological targets. This document provides detailed protocols for the synthesis of novel Schiff bases (hydrazones) through the condensation of 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole with various aromatic aldehydes. Additionally, standardized protocols for the preliminary evaluation of their antimicrobial activity are presented.
The general synthetic route involves the reaction of the hydrazine moiety of this compound with the carbonyl group of an aldehyde to form an azomethine linkage (-C=N-). This straightforward synthesis allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Synthesis of Schiff Bases
The synthesis of Schiff bases from this compound is achieved through a condensation reaction with a variety of substituted aromatic aldehydes. The reaction is typically carried out in an alcoholic solvent with a catalytic amount of acid.
General Reaction Scheme:
Application Notes and Protocols: Evaluating 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole as a Novel Antifungal Agent
Introduction
The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal therapeutics, with many derivatives demonstrating potent and broad-spectrum activity.[1][2][3] The compound 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole represents a promising, yet underexplored, candidate for the development of new antifungal agents.[4] This document provides a comprehensive framework for researchers and drug development professionals on the application and evaluation of this compound as a potential antifungal drug. While specific antifungal activity data for this compound is not extensively available in current literature, these notes and protocols are based on established methodologies for the assessment of novel triazole-based antifungal compounds.
Mechanism of Action: The Triazole Pharmacophore
Triazole antifungal agents primarily exert their effect by disrupting the integrity of the fungal cell membrane.[1][5] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][7] The inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the membrane's structure and function, and inhibiting fungal growth.[6][7]
Caption: Mechanism of action of triazole antifungal agents.
Quantitative Data Summary
As specific data for this compound is not yet available, the following table serves as a template for summarizing key quantitative data from in vitro and in vivo antifungal evaluations.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | In Vivo Efficacy (e.g., % survival, log reduction in CFU) |
| This compound | Candida albicans ATCC 90028 | |||
| Aspergillus fumigatus ATCC 204305 | ||||
| Cryptococcus neoformans ATCC 208821 | ||||
| Derivative 1 | Candida albicans ATCC 90028 | |||
| Aspergillus fumigatus ATCC 204305 | ||||
| Cryptococcus neoformans ATCC 208821 | ||||
| Fluconazole (Control) | Candida albicans ATCC 90028 | |||
| Aspergillus fumigatus ATCC 204305 | ||||
| Cryptococcus neoformans ATCC 208821 |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; CFU: Colony-Forming Units.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][9][10]
1. Preparation of Fungal Inoculum:
-
Subculture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours for yeasts or up to 7 days for molds to ensure purity and viability.[9]
-
From a fresh culture, suspend several colonies (for yeasts) or conidia (for molds) in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the adjusted inoculum in RPMI-1640 medium to achieve the final desired concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds).[10]
2. Preparation of Antifungal Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to create a range of concentrations.
-
Include a positive control (a known antifungal agent like fluconazole) and a negative control (growth control with no antifungal agent).
3. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.
-
Seal the plate and incubate at 35°C for 24-48 hours (or longer, depending on the fungal species).[9][11]
4. Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.[11]
-
For some antifungals and fungi, a significant reduction in growth (e.g., 50%) may be used as the endpoint.[11]
References
- 1. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. This compound (212248-62-9) for sale [vulcanchem.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Anticancer Activity Evaluation of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the anticancer potential of novel 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole derivatives. The protocols outlined below are based on established techniques for assessing cytotoxicity, apoptosis induction, and cell cycle arrest in cancer cell lines. While specific data for derivatives of this compound are not extensively available in publicly accessible literature, the following sections present representative data from closely related 1,2,4-triazole-hydrazone analogs to illustrate the expected outcomes and data presentation formats.
Data Presentation: In Vitro Cytotoxicity
The primary method for screening the anticancer activity of novel compounds is to determine their cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: Representative In Vitro Cytotoxicity of 1,2,4-Triazole-Hydrazone Derivatives Against Various Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| BIH4 | MDA-MB-231 (Breast) | Significant Dose-Dependent Cytotoxicity | - | - |
| Compound 10 | MDA-MB-231 (Breast) | >50 | Dacarbazine | >50 |
| Compound 10 | Panc-1 (Pancreatic) | >50 | Erlotinib | 12.35 ± 1.03 |
| Compound 10 | IGR39 (Melanoma) | 26.13 ± 2.11 | Dacarbazine | 29.83 ± 1.22 |
| Compound 17 | MDA-MB-231 (Breast) | 12.01 ± 0.98 | Dacarbazine | >50 |
| Compound 17 | Panc-1 (Pancreatic) | 14.23 ± 1.15 | Erlotinib | 12.35 ± 1.03 |
| Compound 17 | IGR39 (Melanoma) | 4.89 ± 0.43 | Dacarbazine | 29.83 ± 1.22 |
| Compound 18 | MDA-MB-231 (Breast) | 10.21 ± 0.87 | Dacarbazine | >50 |
| Compound 18 | Panc-1 (Pancreatic) | 11.87 ± 0.99 | Erlotinib | 12.35 ± 1.03 |
| Compound 18 | IGR39 (Melanoma) | 3.12 ± 0.29 | Dacarbazine | 29.83 ± 1.22 |
| Compound 9a | Panc-1 (Pancreatic) | 1.3 | - | - |
| Compound 13a | Panc-1 (Pancreatic) | 2.1 | - | - |
Experimental Protocols
Protocol 1: Synthesis of this compound Schiff Base/Hydrazone Derivatives
This protocol describes a general method for the synthesis of Schiff base or hydrazone derivatives from the parent compound, this compound.
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehydes/ketones
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the final pure derivative.
-
Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549, Panc-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This method is used to detect and quantify apoptosis by flow cytometry.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Protocol 4: Cell Cycle Analysis
This protocol is used to determine the effect of the test compounds on the cell cycle progression.
Materials:
-
Cancer cells
-
6-well plates
-
Test compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the evaluation of anticancer activity.
Potential Signaling Pathway: Apoptosis Induction
Many 1,2,4-triazole derivatives exert their anticancer effects by inducing apoptosis. A potential mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of the intrinsic apoptotic pathway.
Caption: Intrinsic apoptosis pathway potentially modulated by 1,2,4-triazole derivatives.
Potential Signaling Pathway: Cell Cycle Arrest
Certain 1,2,4-triazole derivatives have been shown to cause cell cycle arrest, often at the G2/M or G0/G1 phase, by targeting key regulators of the cell cycle such as Cyclin-Dependent Kinases (CDKs).
Caption: Cell cycle arrest mechanism via inhibition of CDK/Cyclin complexes.
References
- 1. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of mild steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Triazole derivatives have emerged as a promising class of corrosion inhibitors due to their ability to form protective films on metal surfaces. This document provides detailed application notes and experimental protocols for evaluating the efficacy of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole as a corrosion inhibitor for mild steel in acidic environments. The protocols and data presented are based on established methodologies for similar triazole derivatives and serve as a comprehensive guide for researchers.[1][2][3]
The molecular structure of this compound, with its nitrogen-rich triazole ring and a hydrazinylbenzyl group, suggests strong potential for corrosion inhibition.[4] The lone pairs of electrons on the nitrogen atoms and the π-electrons of the aromatic ring can facilitate adsorption onto the metal surface, forming a barrier against corrosive agents.[5][6]
Physicochemical Properties
Understanding the properties of this compound is crucial for its application.
| Property | Value |
| Molecular Formula | C₉H₁₁N₅ |
| Molecular Weight | 189.22 g/mol |
| Physical State | Solid |
| Polar Surface Area | 68.76 Ų |
| LogP | 0.15 |
| Note: These properties are computationally derived and provide a basis for understanding the compound's behavior in aqueous solutions.[4] |
Mechanism of Corrosion Inhibition
The corrosion inhibition by triazole derivatives on mild steel surfaces in acidic media is primarily attributed to their adsorption on the metal surface. This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the negatively charged metal surface (due to chloride ion adsorption in HCl).
-
Chemisorption: Coordinate bonding between the lone pair electrons of nitrogen atoms and the vacant d-orbitals of iron atoms.[7]
The formation of a protective inhibitor film blocks the active sites for corrosion, thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][3][8]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the corrosion inhibition performance are provided below.
Weight Loss Measurements
This is a straightforward method to determine the corrosion rate and inhibition efficiency.
Objective: To determine the mass loss of mild steel coupons in the presence and absence of the inhibitor over time.
Materials:
-
Mild steel coupons (e.g., composition: C 0.2%, Mn 0.5%, S 0.05%, Si 0.25%, and Fe 99%)[1]
-
1 M Hydrochloric Acid (HCl) solution
-
This compound (various concentrations)
-
Acetone, ethanol, and distilled water
-
Analytical balance
Procedure:
-
Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with ethanol and distilled water, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of the inhibitor (e.g., 0.1, 0.5, 1.0, 5.0 mM).
-
After a specified immersion time (e.g., 1, 2, 5, 10 hours), retrieve the coupons.[7]
-
Wash the coupons with distilled water, scrub with a brush to remove corrosion products, rinse with ethanol and acetone, dry, and reweigh.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): CR (mg cm⁻² h⁻¹) = ΔW / (A * t) where ΔW is the weight loss (mg), A is the surface area of the coupon (cm²), and t is the immersion time (h).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
These techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (WE): Mild steel coupon
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter Electrode (CE): Platinum foil or graphite rod
-
a) Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to identify the inhibitor type (anodic, cathodic, or mixed).
Procedure:
-
Prepare the mild steel working electrode by polishing and cleaning as described for weight loss measurements.
-
Immerse the electrodes in the test solution (1 M HCl with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30 minutes).
-
Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 0.5 mV/s.[9]
-
Plot the logarithmic current density versus potential (Tafel plot).
-
Extrapolate the linear cathodic and anodic regions of the Tafel plot to the corrosion potential (Ecorr) to obtain the corrosion current density (icorr).
-
Calculate the inhibition efficiency: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100
b) Electrochemical Impedance Spectroscopy (EIS)
Objective: To study the properties of the inhibitor film and the charge transfer resistance at the metal-solution interface.
Procedure:
-
Set up the three-electrode cell as for PDP and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).[9]
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
Surface Analysis
Objective: To visualize the morphology of the mild steel surface and confirm the formation of a protective inhibitor film.
Technique: Scanning Electron Microscopy (SEM)
Procedure:
-
Immerse mild steel coupons in 1 M HCl with and without the inhibitor for a set period (e.g., 12 hours).[10]
-
Remove the coupons, rinse gently with distilled water, and dry.
-
Mount the coupons on stubs and coat with a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology using an SEM. The surface of the coupon in the uninhibited solution is expected to be rough and pitted, while the surface in the inhibited solution should be smoother.
Quantum Chemical Calculations
Objective: To correlate the molecular structure of the inhibitor with its inhibition efficiency.[5]
Method: Density Functional Theory (DFT)
Procedure:
-
Optimize the molecular structure of this compound using a computational chemistry software package (e.g., Gaussian).
-
Calculate quantum chemical parameters such as:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values suggest better inhibition.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity and potentially better inhibition efficiency.[5]
-
Dipole Moment (μ): Influences the adsorption process.
-
Mulliken Charges: To identify the active sites for adsorption.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Weight Loss Data for Mild Steel in 1 M HCl with Different Inhibitor Concentrations
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) |
| 0 (Blank) | - | ||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 |
Table 2: Potentiodynamic Polarization Parameters for Mild Steel in 1 M HCl
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA cm⁻²) | βa (mV dec⁻¹) | βc (mV dec⁻¹) | IE (%) |
| 0 (Blank) | - | ||||
| 0.1 | |||||
| 0.5 | |||||
| 1.0 | |||||
| 5.0 |
Table 3: Electrochemical Impedance Spectroscopy Parameters for Mild Steel in 1 M HCl
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF cm⁻²) | IE (%) |
| 0 (Blank) | - | ||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 |
Table 4: Quantum Chemical Parameters
| Parameter | Value |
| E_HOMO (eV) | |
| E_LUMO (eV) | |
| ΔE (eV) | |
| Dipole Moment (Debye) |
Adsorption Isotherm
To understand the interaction between the inhibitor and the mild steel surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).[10][11][12] The Langmuir isotherm is often a good fit for such systems and is described by the equation:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage (IE% / 100), and K_ads is the adsorption equilibrium constant. A plot of C/θ versus C should yield a straight line, confirming the applicability of the Langmuir isotherm.[10][13]
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Caption: Proposed mechanism of corrosion inhibition.
Conclusion
This document provides a comprehensive framework for the evaluation of this compound as a corrosion inhibitor for mild steel. By following the detailed experimental protocols and data analysis procedures outlined, researchers can systematically assess its performance, understand its mechanism of action, and contribute to the development of effective corrosion mitigation strategies. The combination of gravimetric, electrochemical, surface analysis, and computational methods will provide a robust and well-rounded understanding of the inhibitor's capabilities.
References
- 1. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (212248-62-9) for sale [vulcanchem.com]
- 5. The Quantum Chemical Investigation on the Structure-Activity Relationship of a Schiff Base Corrosion Inhibitor | Materials Science [matsc.ktu.lt]
- 6. Synthesis, characterization and theoretical determination of corrosion inhibitor activities of some new 4,5-dihydro-1H-1,2,4-Triazol-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassay Screening of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established bioassay methods for screening 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole derivatives for potential therapeutic properties. The protocols detailed below cover key screening areas for compounds containing the 1,2,4-triazole scaffold, which is a known pharmacophore in a variety of biologically active agents. While specific experimental data for this compound is not extensively available in public literature, the following sections offer detailed methodologies and example data from related triazole derivatives to guide the screening process.
Antimicrobial Activity Screening
The 1,2,4-triazole nucleus is a core component of several antifungal and antibacterial agents.[1][2] Screening for antimicrobial activity is a primary step in the evaluation of novel triazole derivatives.
Disc Diffusion Assay for Preliminary Screening
This method provides a qualitative assessment of the antimicrobial activity of the test compounds.
Protocol:
-
Culture Preparation: Prepare a fresh inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and adjust the turbidity to 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disc Application: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.
-
Controls: Use a disc with the solvent alone as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Workflow for Disc Diffusion Assay:
Caption: Workflow of the disc diffusion method.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to all wells containing the compound dilutions.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Example Data for Triazole Derivatives (Illustrative):
| Compound | Organism | MIC (µg/mL) |
| Triazole Derivative A | S. aureus | 16 |
| Triazole Derivative B | E. coli | 32 |
| Triazole Derivative C | C. albicans | 8 |
| Reference Drug | Organism | MIC (µg/mL) |
| Ciprofloxacin | S. aureus | 1 |
| Fluconazole | C. albicans | 2 |
Anticancer Activity Screening
The triazole scaffold is present in several anticancer drugs, and novel derivatives are frequently screened for their antiproliferative effects.[3][4]
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay:
Caption: Workflow of the MTT cytotoxicity assay.
Example Data for Anticancer Triazole Derivatives (Illustrative):
| Compound | Cell Line | IC50 (µM) |
| Triazole Derivative D | MCF-7 (Breast Cancer) | 10.5 |
| Triazole Derivative E | HeLa (Cervical Cancer) | 8.2 |
| Triazole Derivative F | A549 (Lung Cancer) | 15.8 |
| Reference Drug | Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 | 0.5 |
Enzyme Inhibition Assays
Triazole derivatives are known to inhibit various enzymes, making enzyme inhibition screening a valuable tool in drug discovery.[5]
Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate, L-DOPA.
-
Kinetic Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. Kojic acid is commonly used as a reference inhibitor.
Acetylcholinesterase (AChE) Inhibition Assay
Inhibitors of AChE are used in the treatment of Alzheimer's disease.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 8.0), DTNB (Ellman's reagent), AChE enzyme, and the test compound.
-
Pre-incubation: Incubate the mixture for a defined period.
-
Substrate Addition: Start the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Measure the absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Galantamine or donepezil can be used as reference inhibitors.
Example Data for Enzyme Inhibitory Triazole Derivatives (Illustrative):
| Compound | Enzyme | IC50 (µM) |
| Triazole Derivative G | Tyrosinase | 25.3 |
| Triazole Derivative H | Acetylcholinesterase | 5.8 |
| Reference Inhibitor | Enzyme | IC50 (µM) |
| Kojic Acid | Tyrosinase | 18.5 |
| Donepezil | Acetylcholinesterase | 0.03 |
Signaling Pathway Analysis
Some 1,2,4-triazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways.[6][7] A common pathway implicated in cancer cell survival and proliferation is the PI3K/Akt pathway. While the specific effect of this compound on this pathway is not documented, related compounds have shown inhibitory activity.
PI3K/Akt Signaling Pathway and Potential Inhibition by Triazole Derivatives:
Caption: Potential inhibition of the PI3K/Akt pathway by a triazole derivative.
Disclaimer: The quantitative data and the specific signaling pathway interactions presented in these notes are for illustrative purposes, based on published results for various 1,2,4-triazole derivatives, and are not specific to this compound. Experimental validation is required to determine the specific biological activities of the target compound.
References
- 1. Synthesis and Evaluation of Antimicrobial Activities of New 1,2,4-Triazole Derivatives [dev.internationaljournalssrg.org]
- 2. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"low yield in the synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and how to improve it"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Route 1: Diazotization and Reduction: This route starts with the synthesis of 1-(4-aminobenzyl)-1H-1,2,4-triazole, which is then converted to a diazonium salt, followed by reduction to the desired hydrazine.[1][2]
-
Route 2: Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a precursor, such as 1-(4-chlorobenzyl)-1H-1,2,4-triazole, with hydrazine hydrate.[3][4]
Q2: I am experiencing a very low yield. What are the general areas I should investigate?
Low yields can stem from various factors throughout the synthetic process. Key areas to investigate include:
-
Purity of Starting Materials: Ensure all reagents, especially the precursor amine or halide and hydrazine hydrate, are of high purity.
-
Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may require optimization.
-
Work-up and Purification: Inefficient extraction, product decomposition during purification, or co-precipitation with byproducts can significantly reduce the isolated yield.
-
Side Reactions: The formation of undesired side products can consume starting materials and complicate purification.
Q3: How stable is the final product, this compound?
Arylhydrazines and their salts can be susceptible to oxidation and decomposition. It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[5][6] The hydrochloride salt is often more stable for storage.[5]
Troubleshooting Guides
Route 1: Diazotization and Reduction of 1-(4-aminobenzyl)-1H-1,2,4-triazole
This route is a common and effective method for introducing a hydrazine group. However, each step presents unique challenges that can contribute to low yields.
Diagram of Synthetic Pathway: Route 1
Caption: Synthetic pathway for Route 1.
| Problem | Potential Cause | Recommended Solution |
| Low conversion of the starting amine | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5 °C to prevent decomposition of the diazonium salt.[7] Use a slight excess of sodium nitrite and ensure adequate acidity with hydrochloric acid. |
| Low purity of sodium nitrite. | Use a fresh, high-purity source of sodium nitrite. | |
| Formation of phenolic byproducts | Decomposition of the diazonium salt. | Perform the diazotization at a strictly controlled low temperature. Use the diazonium salt solution immediately in the next step without allowing it to warm up.[8] |
| Low yield after reduction step | Over-reduction to the corresponding aniline. | Use a milder reducing agent or carefully control the stoichiometry of SnCl2. Zinc dust in acetic acid can be an alternative.[9][10] |
| Incomplete reduction. | Ensure sufficient equivalents of the reducing agent (e.g., SnCl2) are used. Monitor the reaction by TLC to confirm the disappearance of the diazonium salt. | |
| Difficult product isolation/purification | Contamination with tin salts. | During work-up, after neutralization with a base like NaOH, tin salts will precipitate as tin hydroxides.[11] Thorough filtration is crucial. Washing the organic extract with a solution of EDTA can help chelate and remove residual tin salts. |
| Product is water-soluble as the hydrochloride salt. | After reduction, carefully neutralize the acidic solution to precipitate the free hydrazine base. Extract the product with an appropriate organic solvent. Alternatively, isolate the product as the hydrochloride salt by precipitation from an acidic solution, though this may be less stable. | |
| Product decomposition during work-up | Oxidation of the hydrazine. | Perform the work-up and extraction steps as quickly as possible and consider using degassed solvents. Work under an inert atmosphere if possible. |
Route 2: Nucleophilic Aromatic Substitution (SNAr) with Hydrazine
This route offers a more direct approach but is highly dependent on the reactivity of the starting halide.
Diagram of Synthetic Pathway: Route 2
Caption: Synthetic pathway for Route 2.
| Problem | Potential Cause | Recommended Solution |
| No or very slow reaction | The aryl chloride is not sufficiently activated for SNAr. | The presence of the triazole ring may not be sufficiently electron-withdrawing. Consider using a starting material with a better leaving group (e.g., 1-(4-fluorobenzyl)-1H-1,2,4-triazole) or adding an additional electron-withdrawing group to the benzene ring.[4] |
| Reaction temperature is too low. | SNAr reactions with unactivated aryl chlorides often require high temperatures. Consider increasing the reaction temperature or using a higher-boiling solvent like DMF or DMSO. | |
| Formation of multiple products | Side reactions of hydrazine. | Use a large excess of hydrazine hydrate to favor the desired monosubstitution product. |
| Decomposition at high temperatures. | If high temperatures are required, monitor the reaction closely by TLC to avoid prolonged heating which can lead to decomposition. Consider using a catalyst to enable lower reaction temperatures. | |
| Use of a catalyst | Uncatalyzed reaction is too slow. | Palladium-catalyzed (e.g., with a MOP-type ligand) or iron-catalyzed (e.g., FeO(OH)@C nanoparticles) methods have been shown to be effective for the coupling of aryl halides with hydrazine derivatives under milder conditions.[3][4] |
| Difficult product isolation | Product is soluble in the reaction solvent. | After the reaction, cool the mixture and try to precipitate the product by adding a non-polar solvent. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization and Reduction
Step 1: Diazotization of 1-(4-aminobenzyl)-1H-1,2,4-triazole
-
Dissolve 1-(4-aminobenzyl)-1H-1,2,4-triazole in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
Keep the diazonium salt solution cold and use it immediately in the next step.
Step 2: Reduction of the Diazonium Salt with Stannous Chloride
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazine as its hydrochloride salt.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
To obtain the free base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the pH is strongly basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[12][13]
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
-
To a solution of 1-(4-chlorobenzyl)-1H-1,2,4-triazole in a suitable solvent (e.g., ethanol or DMF), add an excess of hydrazine hydrate (5-10 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization from an appropriate solvent.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield.
References
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An Efficient Pd-Catalyzed Coupling of Hydrazine Derivatives with Aryl Halides [organic-chemistry.org]
- 4. FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability studies of hydralazine hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 9. youtube.com [youtube.com]
- 10. Complete reduction of benzene diazonium chloride with class 12 chemistry CBSE [vedantu.com]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. longdom.org [longdom.org]
"common side products in the synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and their identification"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole. This compound is a key intermediate in the synthesis of the anti-migraine drug Rizatriptan.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed synthetic route involves a three-step process starting from 4-nitrobenzyl bromide and 1,2,4-triazole. The key steps are:
-
N-alkylation of 1,2,4-triazole with 4-nitrobenzyl bromide to form 1-(4-nitrobenzyl)-1H-1,2,4-triazole.
-
Reduction of the nitro group to an amine, yielding 4-(1H-1,2,4-triazol-1-ylmethyl)aniline.
-
Diazotization of the aniline followed by reduction to the desired this compound.[1]
Q2: What are the critical parameters to control during the N-alkylation step?
A2: To favor the formation of the desired N1-isomer and minimize side products, it is crucial to control the reaction conditions. Key parameters include the choice of base (e.g., sodium hydride, potassium carbonate), solvent (e.g., DMF, acetonitrile), and reaction temperature. Using the sodium salt of 1,2,4-triazole can improve the regioselectivity for the N1-alkylation.
Q3: Which analytical techniques are recommended for monitoring the reaction progress and identifying impurities?
A3: A combination of chromatographic and spectroscopic methods is recommended.
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, determination of purity, and identification of side products by comparison with reference standards.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the desired product and identification of isomeric impurities and other side products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield or Presence of Isomeric Impurity in the N-Alkylation Step
Possible Cause:
-
Formation of the N4-isomer: Alkylation of 1,2,4-triazole can occur at both N1 and N4 positions, leading to a mixture of isomers.
-
Suboptimal reaction conditions: Incorrect base, solvent, or temperature can lead to incomplete reaction or the formation of byproducts.
Troubleshooting Steps:
-
Optimize Base and Solvent: The use of the pre-formed sodium salt of 1,2,4-triazole in an aprotic polar solvent like DMF generally favors N1-alkylation.
-
Control Temperature: Run the reaction at a controlled temperature (e.g., room temperature or slightly elevated) to avoid side reactions.
-
Purification: If a mixture of isomers is formed, they can often be separated by column chromatography.
Identification of Isomers:
-
¹H NMR: The chemical shifts of the triazole protons will differ for the N1 and N4 isomers. The two triazole protons of the N1-isomer are typically distinct, while those of the N4-isomer are equivalent due to symmetry.
-
HPLC: The two isomers will likely have different retention times.
Problem 2: Incomplete Reduction of the Nitro Group
Possible Cause:
-
Insufficient reducing agent: The amount of reducing agent (e.g., H₂ over Pd/C, SnCl₂/HCl) may not be sufficient for complete conversion.[1]
-
Catalyst poisoning: The catalyst (e.g., Pd/C) may become deactivated.
-
Reaction time/temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature.
Troubleshooting Steps:
-
Increase Reducing Agent/Catalyst Load: Incrementally increase the amount of the reducing agent or catalyst.
-
Ensure Catalyst Activity: Use fresh, high-quality catalyst.
-
Optimize Reaction Conditions: Increase the reaction time or temperature as appropriate for the chosen reduction method. Monitor the reaction by TLC or HPLC until the starting material is consumed.
Identification of Side Products:
-
HPLC: The nitro-intermediate will have a different retention time than the corresponding amine.
-
Mass Spectrometry: The mass spectrum will show a peak corresponding to the molecular weight of the unreacted nitro compound.
-
¹H NMR: The aromatic protons of the nitro- and amino-substituted rings will have distinct chemical shifts.
Problem 3: Low Yield and/or Impurities in the Diazotization and Reduction Step
Possible Cause:
-
Decomposition of the diazonium salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures, leading to the formation of phenolic impurities.
-
Incomplete reduction: The reducing agent (e.g., SnCl₂, Na₂SO₃) may not have completely reduced the diazonium intermediate to the hydrazine.[1]
-
Formation of azo compounds: Side reactions can lead to the formation of colored azo-dimers.
-
Over-reduction/de-hydrazination: Harsh reduction conditions can sometimes lead to the cleavage of the N-N bond, resulting in the formation of the aniline starting material.
Troubleshooting Steps:
-
Maintain Low Temperature: The diazotization reaction should be carried out at a low temperature (typically 0-5 °C) to minimize the decomposition of the diazonium salt.
-
Controlled Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain a low concentration of nitrous acid.
-
Optimize Reducing Agent: Ensure the use of a sufficient amount of the appropriate reducing agent and control the reaction conditions (temperature, pH) to favor the formation of the hydrazine.
-
Purification: The final product may require purification by crystallization or chromatography to remove impurities.
Identification of Common Side Products:
| Side Product | Identification Method(s) | Key Diagnostic Signal(s) |
| 4-(1H-1,2,4-Triazol-1-ylmethyl)phenol | HPLC, MS, ¹H NMR | Presence of a hydroxyl proton signal in ¹H NMR; mass corresponding to the phenol. |
| Azo-dimer | Visual (color), HPLC, MS | Colored impurity; mass corresponding to the dimer. |
| 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline (starting material) | HPLC, TLC | Co-elution with an authentic sample of the starting material. |
Experimental Protocols
A detailed experimental protocol for the identification of the N1 and N4 isomers of 1-(4-nitrobenzyl)-1H-1,2,4-triazole via HPLC is provided below as an example.
HPLC Method for Isomer Identification
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Gradient Program: Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.
Expected Results: The N1 and N4 isomers should be resolved as two separate peaks with different retention times. The relative peak areas can be used to estimate the isomeric ratio.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
"optimizing reaction conditions for the synthesis of 1,2,4-triazole derivatives"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for optimizing the synthesis of 1,2,4-triazole derivatives.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of 1,2,4-triazoles, offering probable causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction due to insufficient temperature or time.[1] 2. Decomposition of starting materials or the product at high temperatures.[1] 3. Purity of starting materials (e.g., hydrazides can be hygroscopic).[1] 4. Inefficient catalyst system. | 1. Gradually increase reaction temperature and monitor progress by TLC.[1][2] 2. Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1][3] 3. Ensure starting materials are pure and thoroughly dried before use.[1] 4. Screen different catalysts (e.g., various copper salts) and ligands to find the optimal combination for your specific substrates.[2] |
| Formation of 1,3,4-Oxadiazole Side Product | This is a common competing cyclization pathway, particularly when using hydrazides as starting materials.[1] | 1. Ensure strictly anhydrous (dry) reaction conditions.[1] 2. Lower the reaction temperature, as this often favors the formation of the triazole over the oxadiazole.[1] 3. The choice of acylating agent can significantly influence the reaction pathway.[1] |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | For unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions. The regioselectivity is influenced by the electrophile, base, and solvent used.[1][4] | 1. The choice of catalyst can control regioselectivity. For certain cycloadditions, Ag(I) catalysts favor 1,3-disubstituted products, while Cu(II) catalysts yield 1,5-disubstituted products.[3][5] 2. Modify the electronic properties of the substituents on your starting materials.[2] 3. Vary the base and solvent system to alter the site of alkylation.[4] |
| Complex Reaction Mixture with Unidentified Byproducts | 1. Decomposition of sensitive functional groups on starting materials or products. 2. Side reactions involving the solvent or impurities.[1] | 1. Protect sensitive functional groups on the starting materials before the reaction and deprotect them afterward.[1] 2. Use a high-purity, inert solvent and ensure all reagents are of high quality.[1] |
| Difficulty with Product Purification | 1. The product is an ionic salt, leading to different solubility profiles (soluble in polar, insoluble in nonpolar solvents).[6] 2. The product "oils out" instead of crystallizing during recrystallization.[6] 3. The compound streaks or shows poor separation during column chromatography.[6] | 1. For salts, consider specialized techniques like hydrophilic interaction liquid chromatography (HILIC) or acid-base extraction to convert the salt to a free base for easier purification.[6] 2. If oiling out occurs, use a lower-boiling point solvent or allow the solution to cool more slowly.[6] 3. For chromatography issues, add a small amount of a more polar solvent (like methanol) to the eluent or switch to a more polar stationary phase like alumina.[6] |
Data on Reaction Condition Optimization
The selection of a catalyst and reaction conditions is critical for achieving high yields and desired regioselectivity. The following table summarizes outcomes from various catalytic systems.
| Catalyst System | Starting Materials | Key Conditions | Typical Outcome/Yield | Notes |
| Cu(II) Catalysis | Isocyanides & Diazonium Salts | Cu(II) catalyst | High yield of 1,5-disubstituted 1,2,4-triazoles.[3][5] | Provides excellent regioselectivity for the 1,5-isomer.[3][5] |
| Ag(I) Catalysis | Isocyanides & Diazonium Salts | Ag(I) catalyst | Selective formation of 1,3-disubstituted 1,2,4-triazoles.[3][5] | Demonstrates catalyst-controlled regioselectivity.[3][5] |
| [Phen-MCM-41-CuBr] | Amidines & Nitriles | O₂ as oxidant | High yields (up to 91%) of 3,5-disubstituted 1,2,4-triazoles.[7][8] | A heterogeneous and recyclable catalyst system.[7][8] |
| Copper Catalyst / K₃PO₄ | Amidines & Trialkylamines/DMF | O₂ as oxidant | Efficient synthesis of 1,3-disubstituted 1,2,4-triazoles.[3][5] | A facile and versatile system with an inexpensive catalyst and green oxidant.[3][5] |
| Microwave Irradiation (Catalyst-Free) | Hydrazines & Formamide | Microwave heating | Good yields, excellent functional-group tolerance.[3] | A simple, efficient, and mild method that avoids catalysts.[3] |
Experimental Protocols
Below are detailed methodologies for common synthetic routes to 1,2,4-triazole derivatives.
Protocol 1: Pellizzari Reaction (Classical Method)
This method involves the reaction of an amide with a hydrazide at high temperatures.[1]
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (e.g., paraffin oil, optional)
-
Ethanol (for recrystallization)
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a stirrer and condenser.
-
Heat the mixture to a high temperature (typically >200 °C) with continuous stirring. If a solvent is used, ensure it is appropriate for the high temperature.
-
Maintain the temperature for several hours. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the desired 3,5-diphenyl-1,2,4-triazole.
Protocol 2: Copper-Catalyzed Synthesis from Amidines and DMF
This modern oxidative coupling method uses a simple copper catalyst and an environmentally friendly oxidant.[5][8]
Materials:
-
Substituted Amidine HCl salt
-
Dimethylformamide (DMF, solvent and reactant)
-
Copper(I) or Copper(II) salt (e.g., CuCl)
-
Potassium Phosphate (K₃PO₄) as base
-
Oxygen (O₂) or Air
Procedure:
-
To a reaction vessel, add the amidine hydrochloride salt, copper catalyst, and K₃PO₄ base.
-
Add DMF as the solvent.
-
Stir the mixture at a specified temperature (e.g., 120 °C) under an atmosphere of oxygen or air.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the 1,3-disubstituted 1,2,4-triazole.
Visualized Workflows and Diagrams
General Experimental Workflow
Caption: Standard workflow for 1,2,4-triazole synthesis and purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Key Reaction Pathways
Caption: Competing pathways in the synthesis of 1,2,4-triazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 5. isres.org [isres.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as hydrazine and 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, byproducts from side reactions like the formation of isomeric triazoles, or degradation products. The synthesis of 1,2,4-triazoles can sometimes result in side products like 4-amino-1,2,4-triazole.[1]
Q2: My purified product has a low melting point and appears as a soft-brown solid. Is this normal?
A2: The reported physical state of this compound is a soft-brown solid.[2] However, a broad or low melting point typically indicates the presence of impurities. Further purification may be necessary to obtain a sharp melting point.
Q3: What are the recommended storage conditions for this compound?
A3: Due to the presence of the hydrazinyl group, which can be susceptible to oxidation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C in a freezer.[2]
Q4: In which solvents is this compound soluble?
A4: The compound is reported to be soluble in chloroform and dichloromethane.[2] For purification purposes like recrystallization, exploring a range of solvents with varying polarities is advisable.
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Troubleshooting Step |
| Significant loss of product during recrystallization. | The chosen solvent or solvent system is too good a solvent for the compound, even at low temperatures. | - Try a different solvent or a solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Concentrate the mother liquor and attempt a second crop of crystals.[1][3] |
| Product is lost during column chromatography. | The compound is highly polar and is irreversibly adsorbed onto the silica gel. | - Use a more polar eluent system.- Consider using a different stationary phase, such as alumina or reverse-phase silica.- Pre-treat the silica gel with a small amount of a basic modifier like triethylamine in the eluent to reduce strong acidic interactions. |
| The compound degrades during purification. | The hydrazinyl group is sensitive to heat and oxidation. | - Avoid prolonged heating during recrystallization.- Use degassed solvents and perform purification steps under an inert atmosphere.- For chromatography, use fresh, high-quality solvents. |
Persistent Impurities in the Final Product
| Symptom | Possible Cause | Troubleshooting Step |
| Unreacted starting materials are detected by NMR or LC-MS. | The initial reaction did not go to completion. | - Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants).- Before purification, wash the crude product with a solvent that selectively dissolves the starting materials but not the desired product. |
| Isomeric impurities are present. | The reaction conditions favor the formation of multiple isomers. | - Carefully perform column chromatography with a shallow gradient to improve separation.- Consider derivatizing the mixture to facilitate separation, followed by deprotection. |
| The product has a persistent color. | The presence of colored, highly conjugated impurities. | - Treat a solution of the crude product with activated charcoal before recrystallization (use with caution as it can adsorb the product as well).- Ensure all glassware is scrupulously clean to avoid introducing contaminants. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethyl acetate, ethanol, acetonitrile, toluene, and mixtures thereof) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Based on Thin Layer Chromatography (TLC) analysis, choose a suitable solvent system that provides good separation of the desired product from impurities. A common starting point for compounds of this nature could be a gradient of ethyl acetate in hexane or dichloromethane in methanol.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Purification Workflow
Caption: A flowchart illustrating the decision-making process for the purification of this compound.
References
"decomposition of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole during synthesis or storage"
This technical support center provides troubleshooting guides and frequently asked questions regarding the decomposition of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole during synthesis and storage. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its dihydrochloride salt?
A1: To ensure stability, the compound should be stored under controlled conditions. It is hygroscopic and sensitive to light, air, and moisture.[1][2] The recommended storage is at 2-8°C in a refrigerator or in a freezer at -20°C.[3][4] It should be kept under an inert atmosphere in a tightly sealed container.[1]
Q2: What are the known stability issues with this compound?
A2: this compound, particularly its hydrazine moiety, is susceptible to oxidation. The parent compound, 1,2,4-triazole, can decompose upon heating, potentially leading to an explosion, and reacts with strong acids and strong oxidants.[5] The dihydrochloride salt has a reported melting point of 162-165°C with decomposition.[1] Exposure to direct sunlight, air, and moisture should be avoided.[2]
Q3: What are the typical physical properties of this compound?
A3: The compound is typically an off-white to brown solid.[1] The appearance of a darker brown color may indicate degradation. The dihydrochloride salt is a light brown solid.[3]
Q4: What are the primary safety concerns when handling this compound?
A4: The dihydrochloride salt of this compound is considered hazardous. It may be toxic if swallowed or inhaled, cause skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[6] Appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should be worn.[1] Work should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guides
Issue 1: Discoloration of the solid compound during storage.
Q: My vial of this compound, which was initially off-white, has turned brown. What could be the cause and is it still usable?
A: Discoloration from off-white/light brown to a darker brown suggests potential decomposition. The hydrazine group is prone to oxidation, which can lead to the formation of colored impurities.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature (2-8°C or -20°C), protected from light, and under an inert atmosphere.[3][4]
-
Assess Purity: If possible, check the purity of the material using an appropriate analytical method such as HPLC, LC-MS, or NMR to identify the presence of degradation products.
-
Usability: For sensitive applications, it is recommended to use a fresh, pure sample. If the level of impurity is low and known not to interfere with your specific experiment, you may be able to proceed, but this should be determined on a case-by-case basis.
Issue 2: Unexpected side products or low yield during synthesis.
Q: I am synthesizing this compound and observing a low yield of the desired product along with several unknown spots on my TLC. What could be the problem?
A: Low yields and the formation of byproducts can be attributed to the instability of the hydrazine functional group, especially in the presence of certain reagents or atmospheric oxygen.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure that all steps involving the hydrazine compound are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Reagent Purity: Verify the purity of your starting materials and reagents. Oxidizing agents as impurities in solvents or other reagents can degrade the hydrazine.
-
Temperature Control: Avoid excessive heating during the reaction and work-up, as thermal decomposition can occur.[5]
-
Reaction Work-up: During the work-up, minimize the exposure of the product to air and light. Use degassed solvents where possible.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₅ | [7] |
| Molecular Weight | 189.22 g/mol | [7] |
| Appearance | Off-White to Brown Solid | [1] |
| Melting Point | 162 - 165°C (with decomposition) | [1] |
| Storage Temperature | 2-8°C or -20°C | [3][4] |
| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated) | [1] |
| Stability | Hygroscopic, sensitive to air, light, and heat | [1][2] |
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-1,2,4-triazole
-
To a solution of 1H-1,2,4-triazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-nitrobenzyl bromide portion-wise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80°C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1-(4-nitrobenzyl)-1H-1,2,4-triazole.
Step 2: Reduction of the Nitro Group to Hydrazine
-
Dissolve the 1-(4-nitrobenzyl)-1H-1,2,4-triazole in a suitable solvent (e.g., ethanol or methanol).
-
Add a reducing agent. A common method for the reduction of a nitro group to a hydrazine is using a reagent like hydrazine hydrate in the presence of a catalyst such as Raney nickel or palladium on carbon. Alternatively, tin(II) chloride in concentrated hydrochloric acid can be used.
-
If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, filter off the catalyst (if used).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Visualizations
Caption: Synthesis and Potential Decomposition Pathways.
Caption: Troubleshooting Workflow for Decomposition Issues.
References
- 1. chembk.com [chembk.com]
- 2. lobachemie.com [lobachemie.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-(4-HYDRAZINOBENZYL)-1H-1,2,4-TRIAZOLE CAS#: 144035-22-3 [amp.chemicalbook.com]
- 5. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 6. 1-((4-Hydrazinylphenyl)methyl)-1H-1,2,4-triazole hydrochloride (1:2) | C9H12ClN5 | CID 23374601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (212248-62-9) for sale [vulcanchem.com]
"solubility issues of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole in common organic solvents"
This guide provides troubleshooting advice and frequently asked questions regarding the solubility of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its salts in common organic solvents. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
A1: The solubility of this compound can vary depending on whether it is in its free base or salt form. The free base form is a solid that is reportedly soluble in chloroform and dichloromethane.[1][2] It has also been observed to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol, with sonication potentially improving dissolution.[3] The dihydrochloride salt form, however, is generally soluble in water and alcohol solvents but insoluble in many common organic solvents.[3]
Q2: I am having trouble dissolving the compound. What are some initial troubleshooting steps?
A2: Difficulty in dissolving this compound is a common issue. Here are some initial steps to take:
-
Verify the form of the compound: Ensure you know whether you are working with the free base or a salt form (e.g., dihydrochloride), as their solubilities differ significantly.[3][4]
-
Increase the temperature: The solubility of many compounds, including 1,2,4-triazole derivatives, tends to increase with temperature.[5] Gentle heating of the solvent may aid dissolution.
-
Use sonication: Mechanical agitation through sonication can help break down solid particles and enhance solubility, particularly in solvents like DMSO and methanol.[3]
-
Check solvent purity: Ensure your solvents are dry and of high purity, as even small amounts of water can reduce the solubility of heterocyclic compounds.[6]
Q3: Can I use solvent mixtures to improve solubility?
A3: Yes, using a mixture of solvents is a common strategy to enhance the solubility of heterocyclic compounds.[6] For instance, a mixture of a solvent in which the compound is slightly soluble (e.g., methanol) with one in which it is insoluble might create a more favorable environment for dissolution. Experimenting with different ratios of solvents like DMSO/chloroform or DMSO/methanol could be beneficial.
Q4: How does pH affect the solubility of this compound?
A4: The presence of the hydrazinyl group and the triazole ring means that the compound's ionization state is pH-dependent. The pKa is predicted to be around 5.15.[1][2]
-
In acidic conditions, the molecule can be protonated to form a salt, which is expected to be more soluble in polar protic solvents like water and alcohols.[3]
-
In basic conditions, the compound will be in its free base form, which shows more solubility in chlorinated solvents.[1][2] Therefore, adjusting the pH of your solvent system can be a powerful tool to modulate solubility.
Troubleshooting Guide
Issue 1: The compound precipitates out of solution after initial dissolution.
-
Possible Cause: The initial dissolution may have resulted in a supersaturated solution, which is unstable. Changes in temperature can also cause precipitation.
-
Solution:
-
Try to dissolve the compound at the temperature at which you will be performing your experiment.
-
If you need to create a stock solution at a higher concentration, ensure it is stored at a constant temperature.
-
Consider using a co-solvent system to increase the stability of the dissolved compound.
-
Issue 2: The compound will not dissolve in non-polar organic solvents.
-
Possible Cause: this compound is a polar molecule due to the presence of multiple nitrogen atoms capable of hydrogen bonding.[5] It is unlikely to be soluble in non-polar solvents like hexane or toluene.
-
Solution:
-
Switch to more polar organic solvents such as DMSO, DMF, methanol, chloroform, or dichloromethane.[1][2][3]
-
If your experimental conditions require a non-polar solvent, you may need to chemically modify the molecule to increase its lipophilicity, although this is a synthetic chemistry challenge rather than a simple solubility issue.
-
Issue 3: The dihydrochloride salt is insoluble in my organic solvent system.
-
Possible Cause: The salt form is highly polar and will have poor solubility in most organic solvents.[3]
-
Solution:
-
If permissible for your experiment, switch to an aqueous or alcoholic solvent system.
-
Alternatively, you can neutralize the salt with a base (e.g., a tertiary amine like triethylamine) to form the free base in situ, which may then dissolve in your organic solvent. This should be done cautiously as it changes the chemical environment.
-
Data Summary
Table 1: Reported Solubility of this compound
| Form | Solvent | Solubility | Source |
| Free Base | Chloroform | Soluble | [1][2] |
| Free Base | Dichloromethane | Soluble | [1][2] |
| Dihydrochloride Salt | DMSO | Slightly Soluble (Sonication helps) | [3] |
| Dihydrochloride Salt | Methanol | Slightly Soluble (Sonication helps) | [3] |
| Dihydrochloride Salt | Water | Soluble | [3] |
| Dihydrochloride Salt | Alcohol Solvents | Soluble | [3] |
| Dihydrochloride Salt | Common Organic Solvents | Insoluble | [3] |
Experimental Protocols
Protocol for Determining Qualitative Solubility
-
Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry vial.
-
Solvent Addition: Add 0.5 mL of the chosen organic solvent to the vial.
-
Initial Observation: Observe if the compound dissolves at room temperature.
-
Agitation: If not fully dissolved, vortex the mixture for 1-2 minutes.
-
Sonication: If the compound remains insoluble, place the vial in a sonicator bath for 5-10 minutes.
-
Heating: If insolubility persists, gently warm the vial to approximately 40-50°C and observe any changes.
-
Classification:
-
Soluble: The entire solid dissolves.
-
Slightly Soluble: A significant portion, but not all, of the solid dissolves.
-
Insoluble: No noticeable amount of solid dissolves.
-
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. 1-(4-HYDRAZINOBENZYL)-1H-1,2,4-TRIAZOLE CAS#: 144035-22-3 [amp.chemicalbook.com]
- 2. 1-(4-HYDRAZINOBENZYL)-1H-1,2,4-TRIAZOLE | 144035-22-3 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound (212248-62-9) for sale [vulcanchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
"selection of an appropriate catalyst for the synthesis of substituted 1,2,4-triazoles"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate catalysts for the synthesis of substituted 1,2,4-triazoles. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted 1,2,4-triazoles, offering potential causes and recommended solutions in a straightforward question-and-answer format.
Problem: Low or No Yield of the Desired 1,2,4-Triazole
-
Potential Cause 1: Incomplete Reaction. The reaction may not have proceeded to completion due to insufficient reaction time or temperature.
-
Recommended Solution: Monitor the reaction progress using thin-layer chromatography (TLC). Gradually increase the reaction temperature and/or extend the reaction time until the starting materials are consumed.[1] Consider using microwave irradiation, which can shorten reaction times and potentially improve yields.[1]
-
-
Potential Cause 2: Decomposition of Starting Materials or Product. High reaction temperatures can sometimes lead to the decomposition of thermally sensitive substrates or the desired triazole product.[1]
-
Recommended Solution: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
-
Potential Cause 3: Purity of Starting Materials. The purity of starting materials is crucial. For instance, hygroscopic reagents like hydrazides can introduce water, which can interfere with the reaction.[1]
-
Recommended Solution: Ensure all starting materials are pure and dry before use.[1]
-
Problem: Formation of 1,3,4-Oxadiazole Side Product
-
Potential Cause: Competing Cyclization Pathway. This is a common side reaction, particularly when using hydrazides as starting materials, as a competing cyclization can lead to the formation of a 1,3,4-oxadiazole.[1]
-
Recommended Solution 1: Anhydrous Conditions. Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can promote the formation of the oxadiazole.[1]
-
Recommended Solution 2: Lower Reaction Temperature. Lowering the reaction temperature can favor the kinetic pathway leading to the 1,2,4-triazole over the thermodynamic pathway for the 1,3,4-oxadiazole.[1]
-
Problem: Formation of Isomeric Mixtures
-
Potential Cause: Lack of Regioselectivity. In the synthesis of unsymmetrically substituted 1,2,4-triazoles, the formation of isomeric products is a common challenge. The choice of catalyst can significantly influence the regioselectivity of the reaction.
-
Recommended Solution: Catalyst Selection. For certain cycloaddition reactions, the choice of catalyst can direct the regioselectivity. For example, in the [3+2] cycloaddition of isocyanides with aryl diazonium salts, Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis produces 1,5-disubstituted 1,2,4-triazoles.[2][3][4]
-
Problem: Complex Reaction Mixture with Unidentified Byproducts
-
Potential Cause 1: Decomposition of Sensitive Functional Groups. The starting materials or the triazole product may contain functional groups that are not stable under the reaction conditions.
-
Recommended Solution: Consider using protecting groups for sensitive functionalities that can be removed after the triazole ring formation.
-
-
Potential Cause 2: Side Reactions with Solvent or Impurities. The solvent or impurities in the reagents may participate in side reactions.
-
Recommended Solution: Use high-purity, dry, and inert solvents. Ensure all reagents are of high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the main catalytic systems for synthesizing substituted 1,2,4-triazoles?
A1: The most common catalytic systems include:
-
Copper-based catalysts: Copper salts such as Cu(OAc)₂, CuCl₂, and CuBr are widely used due to their low cost and high efficiency in various synthetic routes.[3][5][6][7]
-
Silver-based catalysts: Silver salts, particularly Ag(I) compounds, are often employed to control regioselectivity, leading to different isomers compared to copper catalysts in certain reactions.[2][4]
-
Metal-free conditions: Some syntheses can be achieved without a metal catalyst, often promoted by iodine or under electrochemical or microwave conditions.[3][4] These methods are considered environmentally friendly.[3]
-
Microwave-assisted synthesis: This technique can be used with or without a catalyst and often leads to shorter reaction times and improved yields.[7]
Q2: How do I choose the right catalyst for my specific 1,2,4-triazole synthesis?
A2: The choice of catalyst depends on several factors:
-
Desired Regioisomer: As mentioned, different metal catalysts can lead to different isomers. For instance, in certain cycloadditions, silver catalysts might favor the 1,3-disubstituted product, while copper catalysts favor the 1,5-disubstituted product.[2][4]
-
Starting Materials: The nature of your starting materials will dictate the most suitable synthetic route and, consequently, the catalyst. For example, copper catalysts are very effective for reactions involving amidines and nitriles.[3]
-
Reaction Conditions: Consider the required reaction temperature, solvent, and tolerance to air and moisture. Some methods require inert atmospheres, while others can be performed in open air.
-
Environmental Considerations: If "green chemistry" is a priority, consider metal-free or microwave-assisted methods to reduce the use of hazardous substances and energy consumption.
Q3: Can the reaction solvent affect the outcome of the synthesis?
A3: Yes, the solvent can play a critical role. It can affect the solubility of reactants, the reaction temperature, and even the catalytic activity. For example, in some copper-catalyzed reactions, polar aprotic solvents like DMSO or DMF have been found to be effective.[5][6] It is often recommended to screen different solvents to optimize the reaction conditions.
Q4: What are the advantages of using microwave-assisted synthesis for 1,2,4-triazoles?
A4: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times, often from hours to minutes. It can also lead to higher yields and cleaner reaction profiles with fewer byproducts.[7] In some cases, it allows for solvent-free reactions, which is beneficial from an environmental perspective.
Data Presentation
Table 1: Comparison of Catalytic Systems for Regioselective Synthesis of Disubstituted 1,2,4-Triazoles
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Ag(I) | Isocyanides + Aryl Diazonium Salts | 1,3-Disubstituted 1,2,4-Triazole | 88 | [2] |
| Cu(II) | Isocyanides + Aryl Diazonium Salts | 1,5-Disubstituted 1,2,4-Triazole | 79 | [2] |
Table 2: Overview of Yields for Different Catalytic Methods
| Catalytic Method | Starting Materials | Catalyst | Typical Yield (%) | Reference |
| Copper-Catalyzed | Amidines + DMF | CuCl₂/K₃PO₄/O₂ | 85 | [5] |
| Copper-Catalyzed | Amides + Nitriles | phen-McM-41-CuBr/O₂ | 91 | [5][6] |
| Metal-Free (One-Pot) | Carboxylic Acids + Amidines + Hydrazines | None | up to 90 | [2] |
| Metal-Free (Iodine-mediated) | Hydrazones + Amines | I₂ | Good to Excellent | [3] |
Experimental Protocols
Protocol 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
This protocol is based on the reaction of two different nitriles with hydroxylamine, catalyzed by copper(II) acetate.
-
Materials:
-
Nitrile 1 (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Nitrile 2 (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 mmol)
-
DMSO (2.0 mL)
-
-
Procedure:
-
In a sealed tube, dissolve Nitrile 1, hydroxylamine hydrochloride, and triethylamine in DMSO.
-
Heat the mixture at 80°C for 2 hours to form the amidoxime intermediate.
-
To the same reaction vessel, add Nitrile 2 and copper(II) acetate.
-
Seal the tube and heat the reaction mixture at 120°C for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Experimental workflow for the copper-catalyzed one-pot synthesis of 1,2,4-triazoles.
Caption: Troubleshooting decision tree for low yield in 1,2,4-triazole synthesis.
Caption: Logical diagram for the selection of a catalyst in 1,2,4-triazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
"troubleshooting unexpected NMR peaks in 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, particularly in addressing unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra.
Troubleshooting Unexpected NMR Peaks
Unexpected signals in the 1H NMR spectrum of this compound can arise from various sources, including residual solvents, starting materials, side-products, or degradation of the compound. This guide provides a systematic approach to identifying these impurities.
Common Issues and Solutions
| Observation | Potential Cause | Recommended Action |
| Peaks in the regions of common laboratory solvents (e.g., ~2.50 ppm for DMSO, ~7.26 ppm for Chloroform). | Residual solvent from reaction workup or purification. | Cross-reference the unexpected peaks with a standard NMR solvent impurity chart. Dry the sample under high vacuum. |
| Signals corresponding to unreacted starting materials. | Incomplete reaction. | Review the reaction conditions (time, temperature, stoichiometry). Purify the sample further using techniques like column chromatography or recrystallization. |
| Additional aromatic or aliphatic signals not corresponding to the product. | Formation of side-products during synthesis. | Analyze the synthetic route for potential side reactions. Characterize the impurity by 2D NMR techniques (COSY, HSQC) if necessary. |
| Broad or disappearing peaks, especially for NH and NH2 protons. | Exchange with residual water or acidic/basic impurities in the NMR solvent. | Use a fresh, anhydrous deuterated solvent. A D2O exchange experiment can confirm exchangeable protons. |
| Appearance of new signals over time in a stored sample. | Degradation of the compound (e.g., oxidation or hydrolysis of the hydrazine group). | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. Re-purify the sample if degradation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for this compound?
A1: While an experimental spectrum is ideal, the expected chemical shifts can be predicted based on the structure. The triazole protons typically appear as singlets in the aromatic region (around 8.0-9.0 ppm). The benzyl CH2 protons would be a singlet further downfield than a typical benzylic proton due to the adjacent nitrogen of the triazole ring (estimated around 5.4-5.6 ppm). The aromatic protons of the benzyl group would likely appear as two doublets in the range of 7.0-7.5 ppm. The hydrazine (NH and NH2) protons are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on solvent, concentration, and temperature.
Q2: What are the most likely impurities from the synthesis of this compound?
A2: Common impurities often stem from the starting materials. For a synthesis involving the reaction of a benzyl halide with 1,2,4-triazole followed by conversion of a precursor group to the hydrazine, potential impurities include unreacted 1,2,4-triazole and the benzyl halide derivative. Side-products from the reaction of hydrazine with the benzyl halide are also possible.
Q3: My NMR spectrum shows broad peaks. What could be the cause?
A3: Peak broadening can be caused by several factors:
-
Poor shimming: The magnetic field homogeneity needs to be optimized.
-
Low sample solubility: The compound may not be fully dissolved in the NMR solvent.
-
High sample concentration: This can lead to aggregation and faster relaxation times.
-
Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical exchange: Protons that are exchanging with the solvent or other molecules on the NMR timescale will appear broad. This is common for NH and OH protons.
Q4: How can I confirm the presence of exchangeable protons like those in the hydrazine group?
A4: A D2O exchange experiment is a simple and effective method. After acquiring a standard 1H NMR spectrum, a drop of deuterium oxide (D2O) is added to the NMR tube, the sample is shaken, and another spectrum is acquired. The peaks corresponding to exchangeable protons (NH, NH2, OH) will decrease in intensity or disappear completely.
Quantitative Data Summary
The following table summarizes the predicted ¹H NMR chemical shifts for this compound and potential impurities. These are estimated values and may vary depending on the solvent and other experimental conditions.
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | Triazole-H | 8.0 - 9.0 | s |
| Benzyl-CH2 | 5.4 - 5.6 | s | |
| Aromatic-H | 7.0 - 7.5 | d, d | |
| Hydrazine-NH/NH2 | Variable (broad) | s (br) | |
| 1,2,4-Triazole | Triazole-H | ~8.3 | s |
| 4-(Chloromethyl)phenylhydrazine | Benzyl-CH2 | ~4.5 | s |
| Aromatic-H | 6.8 - 7.2 | d, d | |
| Hydrazine-NH/NH2 | Variable (broad) | s (br) |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
-
Ensure the NMR tube is clean and dry.
-
Weigh approximately 5-10 mg of the sample directly into the NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical for sample solubility and to avoid overlapping solvent peaks with signals of interest.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.
-
If insoluble material is present, filter the solution through a small plug of glass wool into a clean NMR tube.
-
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
Protocol 2: D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum of the sample following Protocol 1.
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for approximately 30 seconds to ensure thorough mixing.
-
Re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the first.
-
Compare the two spectra. Peaks corresponding to exchangeable protons will have significantly diminished or disappeared in the second spectrum.
Visualizations
Caption: Troubleshooting workflow for unexpected NMR peaks.
Caption: Potential sources of impurities.
"protocol for removing unreacted starting materials from 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole"
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole. The information is structured in a question-and-answer format to address common challenges encountered during the removal of unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter in my crude product?
A1: Based on typical synthetic routes for this compound, the most probable unreacted starting materials include 1H-1,2,4-triazole, a 4-(halomethyl)benzyl precursor (e.g., 4-(chloromethyl)benzonitrile if the hydrazine group is formed later), or an excess of a hydrazine source like hydrazine hydrate. The presence of these will depend on the specific synthetic pathway employed.
Q2: How can I quickly assess the purity of my crude this compound?
A2: A good initial method for purity assessment is Thin Layer Chromatography (TLC).[1] It is recommended to use a polar mobile phase to effectively separate the components.[1] By comparing the spots of your crude product with the starting materials, you can get a preliminary idea of the impurities present.
Q3: My product is highly polar and soluble in water. How can I effectively extract it into an organic solvent?
A3: For highly polar compounds, several strategies can improve extraction efficiency:
-
"Salting Out" : The addition of a salt, such as NaCl or (NH₄)₂SO₄, to the aqueous phase can reduce the solubility of your organic compound, encouraging its transfer into the organic layer.[1]
-
pH Adjustment : Since this compound has basic nitrogen atoms, increasing the pH of the aqueous layer with a base (e.g., 1M NaOH) will neutralize the compound, making it less polar and more soluble in organic solvents like ethyl acetate or dichloromethane.[1]
-
Solvent Selection : Employing a more polar organic solvent that is still immiscible with water, such as ethyl acetate, can be beneficial.[1]
Q4: I have an excess of hydrazine hydrate in my reaction mixture. What is the best way to remove it?
A4: Excess hydrazine hydrate can often be removed by washing the reaction mixture with water, as hydrazine hydrate is water-soluble.[2][3] If your product is not water-soluble, you can precipitate it by adding water to the reaction mixture and then filtering.[3] Another method is azeotropic distillation with a solvent like xylene, which can co-distill with hydrazine.[4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point. | Reheat the solution and add more solvent to fully dissolve the oil. Allow it to cool more slowly.[5] |
| No crystals form upon cooling. | The solution may be too dilute, or nucleation has not initiated. | 1. Try scratching the inside of the flask with a glass rod to create nucleation sites.[5]2. Add a seed crystal of the pure compound if available.[5]3. Reduce the solvent volume by gentle heating and then re-cool.[5]4. Cool the solution to a lower temperature using an ice bath.[5] |
| Product is not pure after recrystallization. | The chosen solvent may not be optimal, or impurities are co-crystallizing. | Experiment with different solvents or solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] |
Column Chromatography Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from polar impurities. | The solvent system is not optimized for the polarity of the compounds. | For polar compounds like this compound, consider using a more polar solvent system, such as methanol in dichloromethane.[6] If using reversed-phase chromatography and the compound elutes too quickly, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[1][7][8] |
| Streaking or tailing of spots on TLC and broad peaks in the column. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (1-3%) to the eluent to neutralize the silica gel.[9] |
| The compound is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient elution from a less polar to a more polar solvent system is often effective.[10] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection : Test the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, isopropanol, water, acetonitrile) at room and elevated temperatures to find a suitable solvent or solvent pair.[1]
-
Dissolution : Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[5]
-
Hot Filtration : Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities.[5]
-
Crystallization : Allow the filtrate to cool slowly to room temperature. For better yields, the flask can be placed in an ice bath after reaching room temperature.[5]
-
Isolation : Collect the formed crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying : Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.[5]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Solvent System Selection : Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel for normal-phase, C18 for reversed-phase) and a solvent system that provides good separation (Rf of the desired compound around 0.2-0.3).[9] For polar compounds, silica gel with a polar mobile phase like ethyl acetate/hexane or methanol/dichloromethane is common.[6]
-
Column Packing : Prepare a slurry of the stationary phase in the initial, less polar eluent and pack it into the column, ensuring there are no air bubbles.[5][10]
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[5][9]
-
Elution : Begin eluting with the chosen solvent system. If a gradient elution is used, gradually increase the polarity of the eluent.[5][10]
-
Fraction Collection : Collect the eluting solvent in a series of fractions.[5]
-
Analysis : Monitor the fractions by TLC to identify those containing the purified product.
-
Concentration : Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[1]
Visualization of Purification Workflow
Caption: Purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. biotage.com [biotage.com]
- 8. waters.com [waters.com]
- 9. Purification [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole: X-ray Crystallography vs. Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative analysis of X-ray crystallography as the gold standard for the structural validation of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, alongside alternative spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
While no specific X-ray crystallography data for this compound is publicly available, this guide draws upon established principles and data from closely related 1,2,4-triazole derivatives to present a comprehensive overview. The 1,2,4-triazole moiety is a significant pharmacophore in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[1][2]
The Unrivaled Precision of X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled level of detail, providing a definitive three-dimensional map of a molecule's atomic arrangement in the solid state.[3][4] This technique is crucial for:
-
Absolute Structure Determination: It unambiguously determines the precise connectivity of atoms, bond lengths, bond angles, and torsion angles.[3]
-
Stereochemistry Confirmation: It provides absolute configuration of chiral centers.[3]
-
Conformational Analysis: The solid-state conformation of the molecule is explicitly revealed.[3]
-
Intermolecular Interactions: It elucidates crystal packing, hydrogen bonding, and other non-covalent interactions that influence the physical properties of the compound.[3]
The primary limitation of X-ray crystallography is the necessity of obtaining a high-quality single crystal of the compound, which can be a time-consuming and challenging process.[5]
Complementary Spectroscopic Techniques
NMR spectroscopy and mass spectrometry are powerful and indispensable tools for the structural elucidation of novel compounds. They are often used in conjunction with X-ray crystallography to provide a comprehensive characterization in both solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁵N). For this compound, NMR is instrumental in:
-
Confirming the presence of key functional groups: The chemical shifts and coupling constants of protons and carbons in the triazole and benzyl rings can be definitively assigned.[6][7][8][9]
-
Establishing connectivity: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can reveal the connectivity between different parts of the molecule.[6][7]
-
Distinguishing between isomers: NMR is particularly useful for differentiating between positional isomers of substituted triazoles.[10]
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule and its fragments, which is critical for:
-
Determining the molecular weight: High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[11]
-
Identifying fragmentation patterns: The fragmentation of the molecule in the mass spectrometer can provide clues about its structure.
-
Detecting impurities: MS is a highly sensitive technique for identifying and quantifying impurities.
Comparative Analysis of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.[3][4] | Connectivity, chemical environment of atoms, solution-state conformation.[6][7][8] | Molecular weight, elemental composition, fragmentation patterns.[11] |
| Sample Requirements | High-quality single crystal.[5] | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solid or solution. |
| Throughput | Can be time-consuming due to crystal growth.[5] | Relatively high throughput. | High throughput. |
| Key Advantage | Unambiguous and definitive structural determination.[3] | Provides information about the molecule in solution. | High sensitivity and accuracy in mass determination. |
| Key Limitation | Requirement for a single crystal.[5] | Provides indirect structural information that requires interpretation. | Does not provide information on stereochemistry or 3D arrangement. |
Experimental Protocols
X-ray Crystallography for a 1,2,4-Triazole Derivative
The definitive structural confirmation of a 1,2,4-triazole derivative by X-ray crystallography involves a systematic multi-step process.[3]
-
Crystal Growth: A suitable single crystal of this compound would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing and Structure Solution: The collected diffraction intensities are processed to correct for experimental factors.[3] These corrected data are used to determine the unit cell parameters and the space group of the crystal.[3] The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
NMR Spectroscopy for a 1,2,4-Triazole Derivative
-
Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: A series of NMR experiments are performed, including ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).
-
Data Analysis: The resulting spectra are analyzed to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule, confirming the expected structure.[9]
Mass Spectrometry for a 1,2,4-Triazole Derivative
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) and the mass spectrum is recorded.
-
Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. The fragmentation pattern is analyzed to support the proposed structure.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the structural validation of this compound.
Caption: Experimental workflow for the synthesis and structural validation of this compound.
Caption: Logical relationship between analytical techniques for structural elucidation.
References
- 1. This compound (212248-62-9) for sale [vulcanchem.com]
- 2. ripublication.com [ripublication.com]
- 3. benchchem.com [benchchem.com]
- 4. rigaku.com [rigaku.com]
- 5. news-medical.net [news-medical.net]
- 6. Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 8. tandfonline.com [tandfonline.com]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Anticancer Efficacy of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and Its Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to significant interest in heterocyclic compounds, with the 1,2,4-triazole scaffold emerging as a promising pharmacophore. This guide provides a comparative analysis of the anticancer activity of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its structural analogs, drawing upon available preclinical data. While a direct head-to-head comparative study under uniform experimental conditions remains to be published, this document synthesizes findings from various independent research efforts to offer a comprehensive overview of the structure-activity relationships and therapeutic potential of this class of compounds.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of 1,2,4-triazole derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cancer cell growth. The following tables summarize the IC50 values of various analogs of this compound against a panel of human cancer cell lines.
It is crucial to note that the data presented below is compiled from different studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental protocols, cell line sources, and assay conditions.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | Analogs with substitutions on the phenyl ring and modifications of the hydrazinyl group. | |||
| TP6 | 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine Melanoma (B16F10) | 41.12 | [1] |
| HB5 | A 1,2,4-triazole derivative incorporating a 2-(2,3-dimethylaminobenzoic acid) moiety. | Hepatocyte Carcinoma (Hep G2) | Lowest among tested compounds | [2] |
| 8c | A novel 1,2,4-triazole scaffold derivative. | - | Remarkable antiproliferative activity | [3] |
| 8d | A novel 1,2,4-triazole scaffold derivative. | - | Remarkable antiproliferative activity | [3] |
| 10b | A novel 1,2,4-triazole scaffold derivative. | - | Remarkable antiproliferative activity | [3] |
| 10e | A novel 1,2,4-triazole scaffold derivative. | - | Remarkable antiproliferative activity | [3] |
| 10g | A novel 1,2,4-triazole scaffold derivative. | - | Remarkable antiproliferative activity | [3] |
| Compound Series | General Structure | Cancer Cell Lines | IC50 Range (µM) | Reference |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones | MCF-7, Hela, A549 | Promising activity (<12 µM against Hela) | [4] | |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones | MCF-7, Hela, A549 | Promising activity (<12 µM against Hela) | [4] | |
| 1,2,4-triazole-pyridine hybrids | Murine Melanoma (B16F10) | 41.12 - 61.11 | [1] | |
| 1,4-dihydropyridine-based 1,2,3-triazoles | Colorectal Adenocarcinoma (Caco-2) | 0.63 - 5.68 | [5] |
Experimental Protocols
The evaluation of the anticancer activity of these compounds predominantly relies on in vitro cell-based assays. The following is a detailed methodology for the widely used MTT assay, as described in several of the cited studies.[1][2][4]
MTT Cell Proliferation Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, Hela, A549, Hep G2, B16F10)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the test compounds or vehicle control (DMSO). The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for an additional 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer effects of 1,2,4-triazole derivatives are attributed to their ability to interfere with various cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
As depicted in Figure 1, these compounds have been shown to target:
-
Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are key components of signaling pathways that regulate cell growth and division.[3] Inhibition of these kinases can halt uncontrolled cell proliferation.
-
Aromatase: An enzyme crucial for estrogen biosynthesis. Aromatase inhibitors are effective in treating hormone-dependent breast cancers.[4]
-
Tubulin: The protein subunit of microtubules, which are essential for cell division. Inhibition of tubulin polymerization disrupts mitosis, leading to cell cycle arrest and apoptosis.[6]
Experimental Workflow
The typical workflow for the discovery and preclinical evaluation of novel 1,2,4-triazole-based anticancer agents is outlined below.
This process begins with the rational design of new molecules, often aided by computational modeling. Following synthesis and structural confirmation, the compounds undergo in vitro screening to identify promising candidates. Structure-activity relationship (SAR) studies are then conducted to understand how chemical modifications influence anticancer potency. Further investigations into the mechanism of action elucidate the molecular targets and signaling pathways involved. Promising compounds may then advance to in vivo testing in animal models.
Conclusion
The available data, although fragmented, strongly suggests that 1,2,4-triazole derivatives, including analogs of this compound, represent a promising class of anticancer agents. Their therapeutic potential stems from their ability to target multiple key pathways involved in cancer progression. Future research should focus on systematic comparative studies of these analogs under standardized conditions to establish a clearer understanding of their structure-activity relationships and to identify lead compounds for further development. The synthesis of new derivatives with improved potency and selectivity remains a key objective in the ongoing effort to translate the promise of these compounds into effective cancer therapies.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"evaluating the in vitro cytotoxicity of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole against cancer cell lines"
Navigating the Cytotoxic Landscape of 1,2,4-Triazole Derivatives in Oncology Research
An objective comparison of the in vitro anticancer activities of 1,2,4-triazole derivatives, highlighting the need for further investigation into compounds such as 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.
The 1,2,4-triazole scaffold is a prominent feature in a multitude of compounds exhibiting a wide array of pharmacological activities, including significant anticancer properties. This has led to the extensive development and evaluation of novel triazole-containing molecules as potential chemotherapeutic agents. While a substantial body of research underscores the cytotoxic potential of this heterocyclic core against various cancer cell lines, a comprehensive evaluation of specific derivatives is crucial for guiding future drug discovery efforts. This guide provides a comparative overview of the in vitro cytotoxicity of several 1,2,4-triazole derivatives, based on available experimental data.
Comparative Cytotoxicity of 1,2,4-Triazole Derivatives
The cytotoxic efficacy of 1,2,4-triazole derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific chemical modifications of the triazole core and the genetic makeup of the cancer cells. Below is a summary of the cytotoxic activities of selected 1,2,4-triazole derivatives from various studies.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[3,2-b][1][2][3]triazoles | Various | Not specified | [4] |
| Compound 14d | Renal Cancer Cell Line | Not specified | [4] |
| 1,2,4-Triazole-3-thiol derivatives with hydrazone moiety | Melanoma (IGR39) | More cytotoxic than against other tested lines | [5][6] |
| Triple-negative breast cancer (MDA-MB-231) | Less cytotoxic than against melanoma | [5][6] | |
| Pancreatic carcinoma (Panc-1) | Less cytotoxic than against melanoma | [5][6] | |
| Indolin-2-one-triazole hybrids | Pancreatic Cancer (PANC1) | 0.17 - 4.29 | [2] |
| Hepatocellular Carcinoma (HepG2) | 0.58 - 4.49 | [2] | |
| 1,2,4-Triazoles with 1,4-benzodioxan fragment | Hepatocellular Carcinoma (HepG2) | 0.81 (for compound 5k) | [7] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Cervical Cancer (HeLa) | < 12 (for compounds 7d, 7e) | [8] |
| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | Cervical Cancer (HeLa) | < 12 (for compounds 10a, 10d) | [8] |
| 1,2,4-triazine derivatives with arylidene-hydrazinyl moieties | Promyelocytic Leukemia (HL-60) | 6.42 - 20.20 | [9] |
| Breast Cancer (MCF-7) | 6.42 - 20.20 | [9] |
Experimental Methodologies
The evaluation of in vitro cytotoxicity of these compounds typically involves standardized assays that measure cell viability and proliferation. The following is a generalized protocol based on common practices reported in the cited literature.
General Protocol for In Vitro Cytotoxicity Assays (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells per well) and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds, including the 1,2,4-triazole derivatives, are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the stock solutions are prepared in the culture medium to achieve the desired final concentrations.
-
The medium from the seeded cells is replaced with the medium containing the test compounds, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay Procedure:
-
Following the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plates are incubated for a further 2-4 hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
4. Data Analysis:
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
Visualizing Experimental and Biological Processes
To better understand the workflow of cytotoxicity testing and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
While the precise signaling pathways affected by this compound are unknown, some triazole derivatives have been shown to target key pathways in cancer progression, such as the VEGFR-2 signaling pathway, which is crucial for angiogenesis.[2]
Caption: A simplified diagram of the VEGFR-2 signaling pathway, a potential target for some 1,2,4-triazole derivatives.
Conclusion and Future Directions
The 1,2,4-triazole nucleus represents a versatile scaffold for the design of novel anticancer agents. The reviewed literature demonstrates that various derivatives exhibit significant cytotoxic activity against a range of cancer cell lines, with their potency being highly dependent on their specific structural features.
The absence of publicly available data on the in vitro cytotoxicity of this compound highlights a gap in the current research landscape. Given the established anticancer potential of the 1,2,4-triazole core, a systematic evaluation of this and other structurally related compounds is warranted. Such studies would not only elucidate the structure-activity relationships within this chemical class but could also lead to the identification of novel and potent anticancer drug candidates. Future research should focus on synthesizing and screening a broader library of these derivatives against diverse cancer cell panels and exploring their mechanisms of action to identify the most promising compounds for further preclinical and clinical development.
References
- 1. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety on cancer cell migration and growth of melanoma, breast, and pancreatic cancer spheroids [epubl.ktu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Potential of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and Fluconazole
An Objective Assessment for Researchers and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the continued search for novel antifungal agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug discovery, with fluconazole being a prominent example. This guide provides a comparative overview of the known antifungal efficacy of fluconazole and the potential of the novel derivative, 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole.
Executive Summary
Direct comparative studies evaluating the antifungal efficacy of this compound against fluconazole are not currently available in the published literature. However, the foundational 1,2,4-triazole structure is a key component in numerous antifungal drugs, suggesting that this compound holds potential as an antifungal agent[1][2]. This compound is recognized as a valuable building block for synthesizing bioactive molecules, including potential antifungal and antibacterial agents[3].
This guide presents established antifungal efficacy data for fluconazole against common fungal pathogens to serve as a benchmark for future studies. Additionally, a detailed, standardized experimental protocol is provided to facilitate the evaluation of new compounds like this compound and enable comparison with existing antifungals.
Quantitative Data Comparison
As no specific antifungal activity data for this compound has been reported, a direct comparison of Minimum Inhibitory Concentration (MIC) values is not possible. The following table provides a summary of the typical MIC ranges for fluconazole against several clinically relevant fungal species, as established by standardized testing methods. These values can serve as a reference for evaluating the potential efficacy of novel triazole derivatives.
| Fungal Species | Fluconazole MIC Range (µg/mL) |
| Candida albicans | ≤0.25 - 8 |
| Candida glabrata | 0.5 - 32 |
| Candida parapsilosis | 0.5 - 4 |
| Candida tropicalis | 0.5 - 4 |
| Cryptococcus neoformans | 2 - 16[4] |
| Aspergillus fumigatus | Generally considered resistant (MICs often >64) |
Experimental Protocols for Antifungal Susceptibility Testing
To determine the antifungal efficacy of a novel compound such as this compound and compare it to a standard agent like fluconazole, a standardized methodology is crucial. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the internationally recognized reference standard[5][6][7].
Broth Microdilution Method (Based on CLSI M27 and EUCAST E.Def 7.3.2)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
1. Preparation of Antifungal Agents:
-
Stock solutions of the test compounds (this compound and fluconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of each antifungal agent are prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640 with L-glutamine, buffered with MOPS. The final concentration range should be appropriate to determine the MIC for the tested organisms (e.g., 0.125 to 64 µg/mL)[8].
2. Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours to ensure viability and purity[5].
-
A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard).
-
This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in each well of the microtiter plate.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 24 to 48 hours. The duration may vary depending on the fungal species being tested[4].
4. Determination of MIC:
-
Following incubation, the MIC is determined by visual inspection or by using a spectrophotometric reader.
-
The MIC endpoint is defined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles like fluconazole) in turbidity compared to the growth in the control well (which contains no antifungal agent).
5. Quality Control:
-
Standard quality control strains with known MIC values for fluconazole (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258) should be included in each experiment to ensure the accuracy and reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining antifungal susceptibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. brcast.org.br [brcast.org.br]
- 8. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
"reproducibility of bioassays for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole derivatives"
A Comparative Guide to the Bioassay Performance of 1,2,4-Triazole Derivatives
An Examination of Antifungal and Antibacterial Efficacy
The reproducibility of bioassays for any given class of compounds is critical for the consistent evaluation of their therapeutic potential. This guide provides a comparative overview of the bioactivity of 1,2,4-triazole derivatives, with a focus on their antifungal and antibacterial properties. While specific bioassay data for 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole was not available in the reviewed literature, this document summarizes the performance of structurally related 1,2,4-triazole compounds, offering valuable insights into the potential efficacy and reproducibility of bioassays for this chemical family.
The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, including antifungals like fluconazole and anticancer agents like anastrozole.[1] Derivatives of this core structure are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular effects.[2]
Antifungal Activity
The primary mechanism of antifungal action for 1,2,4-triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Comparative Antifungal Activity of 1,2,4-Triazole Derivatives
The following table summarizes the in vitro antifungal activity of various 1,2,4-triazole derivatives against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits visible growth of the microorganism.
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Triazole-Oxadiazole Derivatives | Candida albicans | 0.0625 - 1 | Ketoconazole | - |
| Triazole-Oxadiazole Derivatives | Candida glabrata | 0.0625 - 1 | Ketoconazole | - |
| 1,2,3-Benzotriazine-4-one Hybrids | Candida albicans | 0.0156 - 2.0 | Reference Drug | - |
| 1,2,3-Benzotriazine-4-one Hybrids | Cryptococcus neoformans | 0.0156 - 2.0 | Reference Drug | - |
| Amino Acid-Containing Triazoles (8d) | Physalospora piricola | 10.808 (EC50) | Mefentrifluconazole | 14.433 (EC50) |
| Amino Acid-Containing Triazoles (8k) | Physalospora piricola | 10.126 (EC50) | Mefentrifluconazole | 14.433 (EC50) |
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent.[5]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of conidia or yeast cells is prepared in sterile saline and adjusted to a concentration of 0.4 × 10⁴ to 5 × 10⁴ conidia/mL.[5]
-
Drug Dilution: A serial two-fold dilution of the test compound is prepared in RPMI-1640 medium in a 96-well microtiter plate.[6]
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-72 hours.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a prominent decrease in turbidity (for yeast) or complete inhibition of visible growth (for molds) compared to the drug-free control well.[6]
Fungal Ergosterol Biosynthesis Pathway and Inhibition by Triazoles
The following diagram illustrates the ergosterol biosynthesis pathway in fungi and the point of inhibition by 1,2,4-triazole derivatives.
Caption: Inhibition of Lanosterol 14α-demethylase by 1,2,4-triazoles.
Antibacterial Activity
While the primary focus for many 1,2,4-triazole derivatives has been their antifungal properties, a significant number also exhibit antibacterial activity. The proposed mechanisms of action against bacteria are varied and can include interaction with bacterial enzymes.[6]
Comparative Antibacterial Activity of 1,2,4-Triazole Derivatives
The table below presents the in vitro antibacterial activity (MIC in µg/mL) of different 1,2,4-triazole derivatives against common bacterial pathogens.
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Ofloxacin Analogues | Staphylococcus aureus | 0.25 - 1 | Ofloxacin | 0.25 - 1 |
| Ofloxacin Analogues | Escherichia coli | 0.25 - 1 | Ofloxacin | 0.25 - 1 |
| 4-Amino-5-aryl-4H-1,2,4-triazoles | Escherichia coli | 5 | Ceftriaxone | - |
| 4-Amino-5-aryl-4H-1,2,4-triazoles | Bacillus subtilis | 5 | Ceftriaxone | - |
| Fused 1,2,4-triazoles (39c) | Escherichia coli | 3.125 | - | - |
| Fused 1,2,4-triazoles (39h) | Pseudomonas aeruginosa | 3.125 | - | - |
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Susceptibility Testing
The agar well diffusion method is a widely used technique to screen for antimicrobial activity.
-
Culture Preparation: A standardized inoculum of the test bacteria is spread evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of a fixed diameter (e.g., 6 mm) are punched into the agar.
-
Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Anticancer Activity and Signaling Pathway Inhibition
Certain 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents, with some acting as tyrosine kinase inhibitors.[7] Tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, making it a key therapeutic target.
EGFR Tyrosine Kinase Signaling Pathway and Potential Inhibition
The following diagram outlines a simplified EGFR signaling pathway and illustrates the point of potential inhibition by 1,2,4-triazole derivatives.
Caption: EGFR signaling pathway and potential inhibition by triazoles.
Conclusion
While direct data on the reproducibility of bioassays for this compound is not currently available, the broader class of 1,2,4-triazole derivatives has been extensively studied. The established protocols for antifungal and antibacterial susceptibility testing, such as the broth microdilution and agar diffusion methods, provide a reliable framework for assessing the bioactivity of these compounds. The consistent mechanism of action for antifungal triazoles, targeting the ergosterol biosynthesis pathway, further supports the potential for reproducible bioassay results. The diverse biological activities of 1,2,4-triazole derivatives, including potential anticancer effects through tyrosine kinase inhibition, highlight the importance of continued research and standardized testing methodologies for this versatile class of compounds. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with 1,2,4-triazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound (212248-62-9) for sale [vulcanchem.com]
- 7. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Interpreting the Mass Spectrum of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole: A Comparative Guide for Structural Confirmation
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step in advancing research. This guide provides a comparative analysis of mass spectrometry for the structural elucidation of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole, a nitrogen-rich compound with potential applications in medicinal chemistry and material science.[1] While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural confirmation often relies on its synergistic use with other analytical techniques.[2]
Predicted Mass Spectrum and Fragmentation Analysis
Under typical Electron Ionization (EI) or Electrospray Ionization (ESI) conditions, the following fragmentation pathways are anticipated:
-
Molecular Ion Peak (M+) : The mass spectrum is expected to show a molecular ion peak at an m/z of 189.
-
Benzylic Cleavage : A prominent fragmentation pathway would involve the cleavage of the bond between the benzyl group and the triazole ring, leading to the formation of a stable benzyl cation or a triazolylmethyl radical.
-
Triazole Ring Fragmentation : The 1,2,4-triazole ring is known to undergo characteristic fragmentation, often involving the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[2][3]
-
Hydrazinyl Group Fragmentation : The hydrazinyl group may undergo cleavage, leading to the loss of NH₂ or N₂H₃ radicals.
The following table summarizes the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z).
| Predicted Fragment Ion | Structure | m/z | Interpretation |
| [C₉H₁₁N₅]⁺ | Molecular Ion | 189 | Molecular weight of the compound. |
| [C₇H₇N₂]⁺ | 119 | Loss of the triazole ring. | |
| [C₇H₇]⁺ | 91 | Formation of the tropylium ion from benzylic cleavage. | |
| [C₂H₂N₃]⁺ | 68 | Fragment corresponding to the triazole ring. | |
| [C₈H₈N₅]⁺ | 174 | Loss of a methyl group from the benzyl moiety. | |
| [C₉H₁₀N₃]⁺ | 172 | Loss of the terminal NH₂ group. |
Comparative Analysis of Structural Elucidation Techniques
While mass spectrometry provides valuable information on molecular weight and fragmentation, it is often used in conjunction with other analytical methods for complete structural confirmation.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Isomers may not be distinguishable; fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment and connectivity of atoms. | Provides unambiguous structural assignment in solution. | Requires larger sample amounts and longer acquisition times. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall carbon skeleton. |
| Single-Crystal X-ray Crystallography | Precise three-dimensional structure, including bond lengths and angles. | The "gold standard" for unequivocal structural proof.[4] | Requires a suitable single crystal, which can be difficult to obtain.[4] |
Experimental Protocols
Mass Spectrometry (LC-MS/MS)
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be suitable for analyzing this compound.
-
Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column.
-
Mobile Phase : A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive ESI.
-
Scan Range : m/z 50-500.
-
Collision Energy : Varied to induce fragmentation for MS/MS analysis.
-
Visualizing Fragmentation and Workflow
The following diagrams illustrate the predicted fragmentation pathway and a general workflow for structural confirmation.
Caption: Predicted fragmentation of this compound.
Caption: Workflow for structural confirmation of a novel compound.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Initial Note to the Reader: Extensive literature searches did not yield a specific, comprehensive structure-activity relationship (SAR) study focused on 1-(4-hydrazinylbenzyl)-1H-1,2,4-triazole as a core scaffold. The 1,2,4-triazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including those with antimicrobial, anticancer, and enzyme-inhibiting properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
This guide provides a framework for a potential SAR study of this compound derivatives by compiling and adapting methodologies and findings from research on closely related 1,2,4-triazole-hydrazone and Schiff base analogs. The information presented herein is intended to serve as a template for researchers looking to explore the therapeutic potential of this chemical series.
Rationale for SAR Studies on this compound Derivatives
The this compound scaffold integrates two key pharmacophores: the versatile 1,2,4-triazole ring and a reactive hydrazinyl group. The triazole ring is known for its ability to engage in various biological interactions, while the hydrazinyl moiety offers a convenient point for chemical modification, allowing for the systematic exploration of how different structural features impact biological activity. A common and effective strategy for derivatization is the condensation of the hydrazinyl group with various aldehydes or ketones to form hydrazones (Schiff bases). This approach allows for the introduction of a wide range of substituents, enabling a thorough investigation of the structure-activity landscape.
Proposed Synthesis of this compound Derivatives (Schiff Bases)
A general and widely adopted synthetic route to prepare Schiff base derivatives from a hydrazinyl precursor is illustrated below. This two-step process typically involves the initial synthesis of the core hydrazinyl compound followed by its condensation with a variety of substituted aldehydes.
References
- 1. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes [scirp.org]
- 7. This compound (212248-62-9) for sale [vulcanchem.com]
- 8. Synthesis and biological evaluation of some novel Schiff's bases from 1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones [pubmed.ncbi.nlm.nih.gov]
- 10. irjet.net [irjet.net]
- 11. [PDF] Synthesis and biological evaluation of some novel Schiff's bases from 1,2,4-triazole. | Semantic Scholar [semanticscholar.org]
- 12. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 16. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Secure Verification [radar.ibiss.bg.ac.rs]
- 18. ijprajournal.com [ijprajournal.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
For immediate reference, 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal facility. Adherence to institutional, local, and national regulations is mandatory for the disposal of this compound and its containers.[1][2][3][4] This guide provides detailed operational and disposal plans to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling Precautions
Before handling this compound, it is critical to be familiar with its potential hazards. The Safety Data Sheet (SDS) for this compound indicates that it causes skin and eye irritation.[5] Due to its hydrazinyl and triazole moieties, it should be handled with extreme care, assuming it may have other hazards associated with these chemical classes, such as being harmful if swallowed and potentially damaging to fertility or the unborn child.[6][7]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this chemical:
-
Eye Protection: Chemical safety goggles or a face shield.[5][8]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5][7][8]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[6][8]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][5]
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][8] Avoid the creation of dust.[1] Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored.[6][9]
Quantitative Hazard Data Summary
The following table summarizes the known hazard classifications for this compound.[5]
| Hazard Statement | GHS Classification |
| H315: Causes skin irritation | Skin irritation, Category 2 |
| H319: Causes serious eye irritation | Eye irritation, Category 2 |
Spill Management Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[9]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so.[10]
-
Collect Contaminated Material: For dry spills, carefully sweep or vacuum the material, avoiding dust generation.[9] For liquid spills, use an inert absorbent material.[9] Place the collected material into a suitable, sealed, and clearly labeled container for hazardous waste.[6][9]
-
Decontaminate Spill Area: Thoroughly clean the spill area with soap and water.[9]
Waste Disposal Workflow
The proper disposal of this compound waste must follow a structured and compliant workflow. This involves careful collection, storage, and transfer of the hazardous waste to a licensed facility.
Caption: Waste Disposal Workflow for this compound.
Experimental Protocols
Waste Collection and Storage:
-
Waste Identification: All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[8]
-
Container Management: Collect waste in its original container or a designated, leak-proof, and clearly labeled hazardous waste container.[6][9] The label should include the chemical name, associated hazards, and the date of accumulation. Ensure the container is kept tightly closed when not in use.[9]
-
Segregation: Do not mix this waste with other waste streams to avoid incompatible chemical reactions.[9] Specifically, keep it away from strong oxidizing agents and strong acids.[6][10]
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[9] The storage area should have secondary containment to manage any potential leaks.
Final Disposal:
The primary and required method for the disposal of this compound is through an approved and licensed hazardous waste disposal facility.[1][9] Incineration at a permitted facility is the likely final disposal method.[9] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste in compliance with all federal, state, and local regulations.[2][3][4][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 3. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 4. Hazardous Waste [mde.maryland.gov]
- 5. 1-(4-Hydrazinophenyl)methyl-1,2,4-triazole - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. columbuschemical.com [columbuschemical.com]
- 11. google.com [google.com]
- 12. epa.gov [epa.gov]
Essential Safety and Logistics for Handling 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole (CAS Numbers: 144035-22-3; 212248-62-9 for the dihydrochloride salt). The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety practices.
Personal Protective Equipment (PPE)
Due to the presence of the hydrazinyl and triazole functional groups, a stringent PPE protocol is mandatory. Hydrazine and its derivatives are known for their potential toxicity, while triazoles can also present hazards. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. For extensive handling, consider double-gloving.[1][2][3] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required.[2][3][4] |
| Face Shield | A face shield should be worn in addition to safety goggles, especially when there is a risk of splashing.[3][4] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is essential.[1][3] |
| Full-Length Clothing | Wear long pants and closed-toe shoes to ensure no skin is exposed. | |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood.[1][2] If there is a risk of aerosol generation or if work must be performed outside a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step operational plan is critical to minimize exposure and prevent accidents.
1. Preparation:
- Ensure a certified chemical fume hood is operational.[1][2]
- Verify that an emergency eyewash and safety shower are accessible and have been recently tested.[2]
- Assemble all necessary equipment and reagents before commencing work.
- Clearly label all containers with the chemical name and appropriate hazard symbols.
2. Handling:
- Conduct all manipulations of the solid compound and its solutions within a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
- Avoid the formation of dust when handling the solid material.
- Use compatible labware (e.g., glass, PTFE).
- Keep containers tightly sealed when not in use.
3. Spill Response:
- In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- For larger spills, evacuate the area and follow your institution's emergency procedures.
- Decontaminate the spill area with a suitable solution, such as 5% sodium hypochlorite, followed by a thorough water rinse.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
- Segregate all solid and liquid waste containing this compound from other waste streams.
- This includes contaminated PPE, absorbent materials from spills, and empty containers.
2. Waste Collection:
- Collect all waste in clearly labeled, sealed, and appropriate hazardous waste containers.
- Empty containers should be rinsed with a suitable solvent (e.g., methanol or acetonitrile), and the rinsate collected as hazardous waste.
3. Final Disposal:
- Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
- Do not dispose of this chemical down the drain or in regular trash.
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
